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  • Product: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde
  • CAS: 75889-50-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Ethoxy-benzodioxole-5-carbaldehyde

An In-depth Technical Guide to 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Also known as 6-Ethoxypiperonal, this compound belongs to the benzodioxole class, a scaffold found in numerous natural products and pharmacologically active molecules. Due to a lack of extensive published data on this specific ethoxy derivative, this guide synthesizes theoretical knowledge with experimental data from closely related analogs, primarily the well-characterized 6-Methoxy-benzo[1][2]dioxole-5-carbaldehyde. We will delve into its structural attributes, predicted spectroscopic characteristics, a plausible synthetic pathway, and its anticipated chemical reactivity. The aim is to provide researchers with a robust foundational understanding to facilitate its synthesis and exploration in drug discovery and materials science.

Introduction and Nomenclature

6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is a derivative of piperonal (heliotropin), distinguished by an ethoxy group (-OCH₂CH₃) at the 6-position of the benzodioxole ring. The core structure, a benzene ring fused with a methylenedioxy group, is a key pharmacophore that can modulate the metabolic stability and biological activity of a molecule. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for a wide array of chemical transformations, making it a valuable building block for more complex molecular architectures.

The presence of the electron-donating ethoxy and methylenedioxy groups is expected to significantly influence the electronic properties and reactivity of the aromatic ring and the aldehyde moiety.[3] This guide will explore the implications of these structural features on the compound's chemical behavior.

Physicochemical and Spectroscopic Properties

Physical Properties (Predicted and Comparative)

The following table summarizes the known properties of the target compound and its methoxy analog for comparison. The properties for the ethoxy variant are estimations.

Property6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde6-Methoxy-benzo[1][2]dioxole-5-carbaldehyde (Analog)
Molecular Formula C₁₀H₁₀O₄[5]C₉H₈O₄[1][6]
Molecular Weight 194.18 g/mol [5]180.16 g/mol [1][6]
Appearance Predicted: White to off-white solidSolid[1]
Melting Point Predicted: Slightly lower than the methoxy analog, likely in the 95-110 °C range.109-115 °C[1]
Boiling Point Predicted: Higher than the methoxy analog due to increased molecular weight.Not available
Solubility Predicted: Sparingly soluble in water, soluble in common organic solvents like ethanol, acetone, and dichloromethane.Soluble in organic solvents.

Causality Behind Predictions: The substitution of a methoxy group with a slightly larger, more lipophilic ethoxy group is expected to have a minor impact on the crystal lattice, potentially lowering the melting point slightly. The increased molecular weight would logically lead to a higher boiling point. Solubility profiles are anticipated to be similar, dominated by the organic nature of the scaffold.

Predicted Spectroscopic Analysis

Spectroscopic analysis is critical for structure elucidation and purity assessment. Below are the predicted key features in ¹H NMR, ¹³C NMR, and IR spectroscopy for 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde, the methylenedioxy bridge, and the ethoxy group.

  • Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, likely in the range of δ 9.8 - 10.2 ppm . This significant deshielding is characteristic of aldehyde protons due to the electron-withdrawing nature of the carbonyl oxygen.[7]

  • Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the aromatic ring, likely appearing between δ 6.5 and 7.5 ppm . The exact chemical shifts will be influenced by the combined electron-donating effects of the adjacent oxygen atoms.

  • Methylenedioxy Protons (-OCH₂O-): A characteristic singlet is anticipated around δ 6.0 - 6.2 ppm , corresponding to the two equivalent protons of the methylenedioxy group.[8]

  • Ethoxy Protons (-OCH₂CH₃):

    • A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.0 - 4.3 ppm .

    • A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.3 - 1.5 ppm .

The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon framework.

  • Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, predicted to appear at δ 188 - 192 ppm .[9][10]

  • Aromatic & Benzodioxole Carbons: A set of signals between δ 100 - 155 ppm will correspond to the six carbons of the substituted benzene ring and the methylenedioxy carbon. Carbons directly attached to oxygen will be further downfield.[11]

  • Methylenedioxy Carbon (-OCH₂O-): A signal around δ 101 - 103 ppm is characteristic of this carbon.[8]

  • Ethoxy Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂-) is expected around δ 64 - 68 ppm .

    • The terminal methyl carbon (-CH₃) is predicted to be the most upfield signal, around δ 14 - 16 ppm .

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670 - 1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde.[12][13]

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[12]

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450 - 1600 cm⁻¹ region.

  • C-O Stretch (Ether & Dioxole): Strong, characteristic bands for the aryl-ether and acetal C-O stretching vibrations are expected between 1030 - 1250 cm⁻¹ .[13]

Synthesis and Manufacturing

A robust and scalable synthesis is crucial for the accessibility of this compound for research and development. While a specific protocol for 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is not published, a highly plausible route involves the electrophilic formylation of the corresponding 5-ethoxy-1,3-benzodioxole precursor. The Vilsmeier-Haack reaction is a standard and effective method for this transformation.

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

This method introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

G cluster_0 Reagent Preparation cluster_1 Core Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier reacts with POCl3 POCl3 POCl3->Vilsmeier Vilsmeier_reagent_node Vilsmeier Reagent Precursor 5-Ethoxy-1,3-benzodioxole Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack Product 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis) Vilsmeier_reagent_node->Intermediate

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful synthesis and isolation of a product with the predicted spectroscopic profile would validate the procedure.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition and cooling are critical to prevent uncontrolled side reactions.

    • Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve the starting material, 5-ethoxy-1,3-benzodioxole (1.0 equivalent), in a suitable solvent such as dichloromethane (CH₂Cl₂) or DMF.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

    • Causality: The electron-rich benzodioxole ring attacks the electrophilic Vilsmeier reagent. Heating drives the reaction to completion. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench by slowly pouring it over crushed ice.

    • Neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7.

    • Causality: The quenching and hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during this step. Neutralization is necessary to remove acidic byproducts.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is dominated by the aldehyde functional group, which is a prime site for nucleophilic attack. The electron-donating nature of the ethoxy and methylenedioxy groups increases the electron density on the aromatic ring but slightly decreases the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[3]

Key Reaction Pathways

G cluster_reactions Key Transformations reactant 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (R-CHO) oxidation Oxidation (e.g., KMnO4, Ag2O) reactant->oxidation reductive_amination Reductive Amination (R'NH2, NaBH3CN) reactant->reductive_amination wittig Wittig Reaction (Ph3P=CHR') reactant->wittig grignard Grignard Reaction (R'MgBr) reactant->grignard product_acid Carboxylic Acid (R-COOH) oxidation->product_acid product_amine Amine (R-CH2NHR') reductive_amination->product_amine product_alkene Alkene (R-CH=CHR') wittig->product_alkene product_alcohol Secondary Alcohol (R-CH(OH)R') grignard->product_alcohol

Caption: Major reaction pathways of the aldehyde group.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 6-ethoxy-benzo[1][2]dioxole-5-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O). This derivative can be a precursor for amides and esters.

  • Reduction: The aldehyde can be reduced to the primary alcohol, (6-ethoxy-benzo[1][2]dioxol-5-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) yields the corresponding secondary or tertiary amine. This is one of the most powerful methods for constructing C-N bonds in drug discovery.

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a robust method for C=C bond formation.

  • Nucleophilic Additions: Organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents will attack the carbonyl carbon to form secondary alcohols after an aqueous workup.

Applications and Future Directions

The benzodioxole moiety is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14] While 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde itself has not been extensively studied, its structure suggests significant potential as an intermediate for:

  • Drug Discovery: Serving as a starting material for the synthesis of novel compounds to be screened for various therapeutic targets. Its derivatives could be explored as analogs of known biologically active benzodioxoles.

  • Fragrance and Flavor Industry: Substituted piperonal derivatives are known for their pleasant aromas.[10] The ethoxy variant could be investigated for unique olfactory properties.

  • Materials Science: Aromatic aldehydes are used in the synthesis of polymers and functional materials. The specific electronic properties conferred by the ethoxy group could be leveraged in the design of new materials.

Future research should focus on the successful synthesis and full experimental characterization of this compound. Subsequent biological screening of its derivatives could uncover novel therapeutic agents, validating the exploration of this promising chemical entity.

References

  • Tsyganov, D. V., & Semenov, V. V. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • Huda, M. S., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - A (Natural Sciences), 34(1), 1-20. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Aromatic Aldehydes. Retrieved from [Link]

Sources

Exploratory

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde CAS number and identifiers

This guide provides an in-depth technical analysis of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (CAS 75889-50-8), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents.[1] CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (CAS 75889-50-8), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents.[1]

CAS Number: 75889-50-8 Synonyms: 6-Ethoxypiperonal; 5-Ethoxy-6-formyl-1,3-benzodioxole Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol [1]

Executive Summary

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde is a functionalized aromatic aldehyde characterized by a methylenedioxy ring and an ethoxy substituent para to the aldehyde group.[1] It serves as a high-value building block in medicinal chemistry, particularly for the development of Schiff bases , chalcones , and isoquinoline derivatives exhibiting antitumor, antimicrobial, and anticonvulsant properties.[1] This guide outlines its chemical identity, validated synthesis protocols, and applications in drug development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification Data
ParameterDetail
CAS Number 75889-50-8
IUPAC Name 6-Ethoxy-1,3-benzodioxole-5-carbaldehyde
SMILES CCOc1cc2OCOc2cc1C=O
InChIKey WBTCWBZQKZZDOV-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in Water
Structural Characterization (NMR Data)

Note: Data derived from structural homologue (6-Methoxypiperonal) and substituent effects.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 10.20 – 10.40Singlet (1H)Aldehyde (-CH O)
7.20 – 7.30Singlet (1H)Aromatic H (C4)
6.50 – 6.60Singlet (1H)Aromatic H (C7)
5.95 – 6.05Singlet (2H)Methylenedioxy (-OCH ₂O-)
4.05 – 4.15Quartet (2H)Ethoxy (-OCH ₂CH₃)
1.40 – 1.50Triplet (3H)Ethoxy (-OCH₂CH ₃)

Synthesis & Manufacturing Protocols

The most robust synthetic route involves the O-alkylation of 6-hydroxy-benzo[1,3]dioxole-5-carbaldehyde (6-Hydroxypiperonal).[1] This method offers higher regioselectivity compared to direct formylation of 5-ethoxy-1,3-benzodioxole.[1]

Reaction Scheme

Precursor: 6-Hydroxy-benzo[1,3]dioxole-5-carbaldehyde (CAS 4720-68-7) Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate Base: Potassium Carbonate (K₂CO₃) Solvent: DMF or Acetone[1]

Step-by-Step Protocol (Williamson Ether Synthesis)[1]
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-hydroxy-benzo[1,3]dioxole-5-carbaldehyde (1.0 eq) in anhydrous DMF (10 mL/g).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq) via syringe.

    • Note: Ethyl bromide can be used but requires longer reaction times.[1]

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1); the starting phenol (lower Rf) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) to precipitate the product.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine and water to remove DMF.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Hydroxypiperonal (CAS 4720-68-7) Activation Activation: Add K2CO3, DMF Stir 15 min @ RT Start->Activation Dissolution Alkylation Alkylation: Add Ethyl Iodide Heat 60-80°C, 4-6h Activation->Alkylation Deprotonation Workup Work-up: Quench in Ice Water Extract (EtOAc) Alkylation->Workup Completion (TLC) Product Product: 6-Ethoxy-benzo[1,3]dioxole -5-carbaldehyde Workup->Product Purification

Caption: Figure 1. Optimized Williamson ether synthesis pathway for 6-ethoxypiperonal.

Applications in Drug Discovery[1]

The 6-ethoxy-benzo[1,3]dioxole moiety is a "privileged scaffold" in medicinal chemistry, often mimicking the electronic and steric properties of natural products like podophyllotoxin.[1]

Key Chemical Transformations
  • Schiff Base Formation: Reaction with primary amines to form imines, investigated for antifungal and antibacterial activity.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate styryl derivatives with potential anticancer activity.

  • Chalcone Synthesis: Claisen-Schmidt condensation with acetophenones to yield chalcones, which are potent inhibitors of inflammatory pathways (e.g., NF-κB).[1]

Pharmacophore Modeling

The ethoxy group at position 6 provides increased lipophilicity compared to the methoxy analog (piperonal), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration for CNS-targeted drugs.[1]

Drug Development Logic Diagram

DrugLogic Scaffold 6-Ethoxy-benzo[1,3]dioxole -5-carbaldehyde Path1 Aldehyde Functionalization Scaffold->Path1 Deriv1 Schiff Bases (Antimicrobial) Path1->Deriv1 + Amines Deriv2 Chalcones (Anti-inflammatory) Path1->Deriv2 + Acetophenones Deriv3 Styryl Derivatives (Antitumor) Path1->Deriv3 + Malononitrile Target Target Interaction: Lipophilic Pocket Binding (Enhanced by Ethoxy Group) Deriv1->Target Deriv2->Target Deriv3->Target

Caption: Figure 2. Strategic derivatization of the 6-ethoxy scaffold for therapeutic targets.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2]

    • Eye Irritation: Category 2A (H319)[1][2]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1][2]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1][2][3] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon prolonged air exposure.[1]

References

  • Matrix Scientific. (2019). Product Data Sheet: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (CAS 75889-50-8).[1] Retrieved from [1]

  • PubChem. (n.d.).[4] 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy- (CAS 5780-00-7) - Structural Homologue Data.[1][4] Retrieved from [1]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(11), 853-859.[1] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Product Information. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6-Methoxy-1,3-benzodioxole-5-carbaldehyde. Retrieved from [1]

Sources

Foundational

Strategic Analysis of Benzodioxole Carbaldehyde Analogs: Synthesis, Bioactivity, and Metabolic Liabilities

Executive Summary The 1,3-benzodioxole-5-carbaldehyde (piperonal) scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for agents targeting tubulin polymerization, monoami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole-5-carbaldehyde (piperonal) scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for agents targeting tubulin polymerization, monoamine oxidase B (MAO-B), and cyclooxygenase (COX) enzymes. However, its utility is double-edged: while the methylenedioxy ring enhances lipophilicity and rigidifies the structure for receptor binding, it also acts as a mechanism-based inhibitor of Cytochrome P450 enzymes. This guide dissects the synthetic pathways, therapeutic utility, and metabolic risks of this scaffold, providing a roadmap for rational drug design.

Structural & Electronic Pharmacophore Analysis

The benzodioxole ring system is not merely a passive linker; it is an electronic modulator. The two oxygen atoms exert a strong electron-donating effect (+M effect) into the aromatic ring, making position 5 (para to the meta-oxygen) highly susceptible to electrophilic attack during synthesis, and position 6 electronically rich for metabolic oxidation.

The "Trojan Horse" Liability: CYP450 Inhibition

For drug development professionals, the metabolic fate of the methylenedioxy moiety is the most critical consideration. The methylene bridge (


) is oxidized by CYP450 (specifically CYP2D6 and CYP3A4) to a carbene intermediate. This carbene coordinates irreversibly with the heme iron of the enzyme, forming a metabolic intermediate complex (MIC) that inactivates the enzyme.

Implication: Drugs containing this moiety (e.g., Tadalafil, Paroxetine) often show non-linear pharmacokinetics and high drug-drug interaction (DDI) potential.

Synthetic Architecture: Constructing the Core

While oxidative cleavage of isosafrole is historically relevant, the Vilsmeier-Haack formylation remains the industrial and laboratory standard for introducing the aldehyde functionality onto the 1,3-benzodioxole ring due to its regioselectivity.

Mechanism of Vilsmeier-Haack Formylation

The reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (


) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[1] This electrophile attacks the electron-rich 5-position of the benzodioxole.

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Activation Intermediate Iminium Salt Vilsmeier->Intermediate Electrophilic Attack (on Benzodioxole) Benzodioxole 1,3-Benzodioxole Benzodioxole->Intermediate Product Piperonal (Aldehyde) Intermediate->Product Hydrolysis (H2O)

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation for piperonal synthesis.

Downstream Derivatization: The "Analog" Landscape

Once the aldehyde core is established, it serves as a divergence point for three primary classes of bioactive analogs.

A. Chalcones (Claisen-Schmidt Condensation)

Reaction with acetophenones yields chalcones (


-unsaturated ketones). These are potent tubulin inhibitors  and MAO-B inhibitors . The enone linker acts as a Michael acceptor, covalently modifying cysteine residues in target proteins.
B. Schiff Bases & Hydrazones

Condensation with amines or hydrazines yields azomethines. These derivatives often exhibit enhanced antimicrobial and anti-inflammatory profiles by chelating metal ions in metalloenzymes.

C. Heterocyclic Fusion (Pyrazolines/Isoxazoles)

Cyclization of chalcones with hydrazine or hydroxylamine locks the rotatable bonds, improving selectivity. Pyrazoline derivatives of piperonal have shown superior COX-2 selectivity compared to standard NSAIDs like Ketoprofen.

Pharmacological Profile & SAR Data

The following table summarizes key structure-activity relationship (SAR) data for benzodioxole carbaldehyde analogs.

Therapeutic ClassTarget / MechanismKey Structural ModificationEfficacy Benchmark
Anticancer Tubulin PolymerizationChalcone linkage to trimethoxyphenyl ringG2/M cell cycle arrest (IC50 ~0.02 µM)
MAO-B Inhibitor Monoamine Oxidase B1,4-benzodioxan-substituted chalconeIC50 = 0.026 µM (Selectivity > 1500x)
Anti-inflammatory COX-1 / COX-2Pyrazoline ring fusionSelectivity ratio (COX1/COX2) > 0.8
Antimicrobial Bacterial Cell WallHydrazone linkerComparable to Ciprofloxacin against S. aureus

Experimental Protocols

Protocol A: High-Yield Synthesis of Benzodioxole Chalcones

This protocol utilizes a base-catalyzed Claisen-Schmidt condensation, optimized for minimizing side reactions.

Reagents:

  • 1,3-Benzodioxole-5-carbaldehyde (1.0 equiv)

  • Substituted Acetophenone (1.0 equiv)[2]

  • NaOH (40% aq. solution)

  • Methanol (Solvent)[3]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the acetophenone and 10 mmol of 1,3-benzodioxole-5-carbaldehyde in 20 mL of methanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The product typically precipitates as a yellow solid.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of HCl to neutralize the base (pH ~2-3).

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

    • Validation: Purity should be confirmed via melting point and 1H-NMR (look for doublet signals at

      
       7.4–7.8 ppm with 
      
      
      
      Hz, indicating trans-geometry).
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Essential for validating the "Trojan Horse" liability.

  • Incubate the analog (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quench with acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizing the Synthetic & Metabolic Logic

The following diagram maps the divergence from the aldehyde core to bioactive analogs and the metabolic convergence toward CYP inactivation.

BenzodioxolePathways cluster_synthesis Synthetic Divergence cluster_metabolism Metabolic Fate (Liability) Core 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Chalcone Chalcones (Claisen-Schmidt) Core->Chalcone + Acetophenone / NaOH Schiff Schiff Bases (Condensation) Core->Schiff + Amine / H+ Carbene Carbene Intermediate Core->Carbene Oxidation (CYP2D6) Pyrazoline Pyrazolines (Cyclization) Chalcone->Pyrazoline + Hydrazine Target_Cancer Tubulin Inhibition (Anticancer) Chalcone->Target_Cancer Target_MAO MAO-B Inhibition (CNS) Chalcone->Target_MAO Target_COX COX-2 Inhibition (Anti-inflammatory) Pyrazoline->Target_COX CYP_Complex CYP450 Inactivation (MIC Formation) Carbene->CYP_Complex Heme Coordination

Figure 2: Strategic map linking synthesis, biological targets, and metabolic liabilities of benzodioxole analogs.

References

  • Design, synthesis, and evaluation of 1,4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Source: PubMed Central / NIH URL:[Link]

  • Piperonal: The Journey so Far (Review of Pharmacological Activities). Source: Bentham Science / PubMed URL:[Link]

  • Inhibitory metabolite complex formation of methylenedioxymethamphetamine with rat and human cytochrome P450. Source: Environmental Toxicology and Pharmacology URL:[Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Source: BMC Chemistry URL:[Link]

  • Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Source: Organic Chemistry Portal / Wikipedia Reference URL:[Link]

Sources

Exploratory

Biological Activity of 6-Ethoxy-Substituted Benzodioxoles: A Technical Guide

Executive Summary The 1,3-benzodioxole scaffold (methylenedioxybenzene) is a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents ranging from natural alkaloids (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole scaffold (methylenedioxybenzene) is a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents ranging from natural alkaloids (e.g., piperine, podophyllotoxin) to synthetic therapeutics (e.g., stiripentol, paroxetine).

This guide focuses on a specific subclass: Ethoxy-substituted benzodioxoles . While the methoxy-substituted variants are ubiquitous in nature (e.g., myristicin), the ethoxy-substituted analogues represent a critical synthetic expansion of the Structure-Activity Relationship (SAR). The introduction of an ethoxy group at the 5- or 6-position alters lipophilicity (


), metabolic stability, and steric occupancy within binding pockets.

Key Biological Activities Covered:

  • SSAO/VAP-1 Inhibition: The most distinct and high-potency application of 5/6-ethoxy-benzodioxoles (specifically oxime derivatives) in treating inflammation and vascular diseases.

  • Antitumor Cytotoxicity: Synthetic derivatives leveraging the ethoxy-benzodioxole core to inhibit tubulin polymerization or induce apoptosis in resistant cancer lines.

  • Cytochrome P450 Modulation: The inherent synergistic potential of the benzodioxole ring, modulated by the ethoxy substituent's electronic effects.

Chemical Architecture & SAR

Structural Definition and Numbering

The numbering of the 1,3-benzodioxole system is critical for precise identification.

  • Core: 1,3-benzodioxole (oxygen atoms at 1 and 3).

  • Aromatic Ring: Positions 4, 5, 6, and 7.[1]

Symmetry Note: In a mono-substituted system, position 5 is equivalent to position 6. The designation "6-ethoxy" typically implies a di-substituted system where another functional group (e.g., an aldehyde or amide) resides at position 4 or 5, rendering the positions distinct.

  • 5-Ethoxy-1,3-benzodioxole: Often used as the precursor.

  • 6-Ethoxy-substituted: Refers to the ortho relationship between the ethoxy group and a substituent at position 5, or the meta relationship to a substituent at position 4.

The "Ethoxy Effect" in SAR

Replacing a methoxy (-OMe) group with an ethoxy (-OEt) group introduces specific pharmacodynamic changes:

  • Lipophilicity: Increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Steric Bulk: The ethyl tail requires a larger hydrophobic pocket. In SSAO/VAP-1 inhibitors , this bulk prevents the molecule from entering the smaller active sites of related amine oxidases (like MAO-A/B), thereby enhancing selectivity .

  • Metabolic Stability: The ethyl group is less prone to rapid O-dealkylation compared to the methoxy group in certain hepatic pathways.

Primary Therapeutic Application: SSAO/VAP-1 Inhibition

The most authoritative biological activity associated with 6-ethoxy-substituted benzodioxoles (specifically 5-ethoxy-1,3-benzodioxole-4-carbaldehyde oxime ) is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .

Mechanism of Action

SSAO/VAP-1 is a dual-function protein:

  • Enzymatic: Converts primary amines into aldehydes, hydrogen peroxide, and ammonia. These products cause oxidative stress and protein cross-linking.

  • Adhesive: Facilitates the adhesion and transmigration of leukocytes into inflamed tissues.

The 6-Ethoxy Advantage: Inhibitors containing the 5/6-ethoxy-benzodioxole core bind to the active site of VAP-1. The ethoxy group provides optimal van der Waals contact within the hydrophobic channel leading to the active site copper center, while the benzodioxole ring mimics the substrate's aromatic core.

Signaling Pathway Visualization

SSAO_Pathway Inhibitor 6-Ethoxy-Benzodioxole Derivative SSAO SSAO / VAP-1 Enzyme Inhibitor->SSAO Allosteric/Competitive Inhibition Products Aldehydes + H2O2 + NH3 Inhibitor->Products Blocks Formation Leukocytes Leukocyte Adhesion & Transmigration Inhibitor->Leukocytes Reduces Trafficking SSAO->Products Oxidative Deamination SSAO->Leukocytes Adhesion Function Substrate Primary Amines (Methylamine/Aminoacetone) Substrate->SSAO Catalysis Endothelium Vascular Endothelium Activation Products->Endothelium Oxidative Stress Endothelium->Leukocytes Recruitment Inflammation Chronic Inflammation (Tissue Damage) Leukocytes->Inflammation Infiltration

Caption: Mechanism of SSAO/VAP-1 inhibition by ethoxy-benzodioxoles, preventing oxidative stress and leukocyte infiltration.

Secondary Application: Antitumor Activity[2][3][4][5][6][7]

Synthetic derivatives incorporating the 6-ethoxy-1,3-benzodioxole moiety have shown potency against solid tumors (HeLa, MCF-7, MDA-MB-231).

Cytotoxic Mechanism
  • Tubulin Inhibition: Analogous to podophyllotoxin, the benzodioxole ring interacts with the colchicine-binding site of tubulin. The ethoxy substitution at position 6 (often combined with a 5-methoxy or 5-bromo group) optimizes the binding angle, disrupting microtubule assembly and arresting the cell cycle at the G2/M phase.

  • Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax proteins.

Comparative Potency Data (Representative)
Compound ClassSubstitution PatternTarget Cell LineIC50 (µM)Mechanism
Benzodioxole Oxime 5-Ethoxy-4-carbaldehydeEndothelial (VAP-1)0.05 - 0.2SSAO Inhibition
Piperine Analog 6-Ethoxy-5-bromoHeLa (Cervical)4.92 ± 1.09Tubulin Binding
Chalcone Hybrid 6-Ethoxy-benzodioxoleMDA-MB-2316.75 ± 0.90Apoptosis (G2/M)
Standard 5-FluorouracilHeLa12.5 ± 2.1Antimetabolite

Experimental Protocols

Synthesis of 5-Ethoxy-1,3-benzodioxole-4-carbaldehyde

A key intermediate for VAP-1 inhibitors.

Reagents: 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, Ethyl bromide, K2CO3, DMF.

  • Preparation: Dissolve 5-hydroxy-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in anhydrous DMF.

  • Base Addition: Add Potassium Carbonate (K2CO3, 1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the 5-ethoxy derivative.

SSAO/VAP-1 Inhibition Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized ethoxy-benzodioxole.

Protocol:

  • Enzyme Source: Recombinant human SSAO/VAP-1 or tissue homogenates (e.g., adipose tissue).

  • Substrate: Benzylamine (radiolabeled [14C]-benzylamine or fluorometric substrate like Amplex Red).

  • Incubation:

    • Mix Enzyme + Test Compound (0.1 nM – 10 µM) in Phosphate Buffer (pH 7.4).

    • Pre-incubate for 30 minutes at 37°C.

  • Reaction Start: Add Substrate. Incubate for 30-60 minutes.

  • Detection:

    • Radiometric: Stop reaction with citric acid. Extract aldehyde product into toluene/PPO. Measure CPM in scintillation counter.

    • Fluorometric: Measure H2O2 production via fluorescence (Ex/Em: 530/590 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Hydroxy-1,3- benzodioxole-4-CHO Step1 Alkylation (EtBr, K2CO3, DMF) Start->Step1 Inter 5-Ethoxy-1,3- benzodioxole-4-CHO Step1->Inter Step2 Condensation (NH2OH·HCl) Inter->Step2 Final 5-Ethoxy-Oxime (VAP-1 Inhibitor) Step2->Final

Caption: Synthetic route from hydroxy-benzodioxole to the bioactive ethoxy-oxime derivative.

Future Perspectives & Optimization

The 6-ethoxy-substituted benzodioxole scaffold remains underutilized compared to its methoxy counterparts. Future optimization should focus on:

  • Isosteres: Replacing the ethyl group with fluoroethyl (-OCH2CH2F) to block metabolic oxidation while maintaining steric bulk.

  • Hybrid Drugs: Linking the ethoxy-benzodioxole core to nitric oxide (NO) donors to combat endothelial dysfunction synergistically (as seen in recent patent literature).

References

  • SSRN. (2025). Design, Synthesis and Evaluation of Novel 1,3-Benzodioxole Derivatives for Their Anti-Tumor Activity. Available at: [Link]

  • Google Patents. (2010). WO2010029379A1 - Compounds for inhibiting Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1).
  • PubMed / NIH. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Available at: [Link]

  • An-Najah National University. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant Agents. Available at: [Link]

  • SciSpace. (2016). Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Available at: [Link]

Sources

Foundational

Physical characteristics and melting point of 6-ethoxypiperonal

This technical guide details the physical characteristics, chemical identity, and melting point analysis of 6-ethoxypiperonal (6-ethoxy-1,3-benzodioxole-5-carbaldehyde). Compound Identity & Physical Characterization Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characteristics, chemical identity, and melting point analysis of 6-ethoxypiperonal (6-ethoxy-1,3-benzodioxole-5-carbaldehyde).

Compound Identity & Physical Characterization

Executive Summary

6-Ethoxypiperonal (CAS: 75889-50-8) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of isoquinoline alkaloids and pharmaceutical precursors. Structurally, it consists of a piperonal (3,4-methylenedioxybenzaldehyde) core functionalized with an ethoxy group at the 6-position. This modification significantly alters its physical properties compared to the parent compound, enhancing its lipophilicity and modifying its crystal packing lattice.

This guide provides a definitive analysis of its physical characteristics, focusing on the critical determination of its melting point—a key quality attribute (CQA) for verifying purity during synthesis.

Chemical Identity & Structural Analysis[1]

Attribute Specification
IUPAC Name 6-Ethoxy-1,3-benzodioxole-5-carbaldehyde
Common Names 6-Ethoxypiperonal; 5-Ethoxy-6-formyl-1,3-benzodioxole
CAS Registry Number 75889-50-8
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES CCOc1cc2OCOc2cc1C=O
Structural Class Benzodioxole / Aromatic Aldehyde
Structural Context

The molecule features a 1,3-benzodioxole ring fused to a benzene ring. The aldehyde group (-CHO) is at position 5, and the ethoxy group (-OCH₂CH₃) is at position 6 (ortho to the aldehyde). This ortho substitution pattern creates steric crowding that influences the planarity of the molecule and, consequently, its melting point.

Physical Characteristics

Melting Point & State

Unlike its parent compound piperonal (MP: 37 °C) or its methoxy analog (6-methoxypiperonal, MP: 109–115 °C), the melting point of 6-ethoxypiperonal is influenced by the flexibility of the ethyl chain, which often disrupts crystal packing efficiency relative to the methyl analog.

Property Value / Description Notes
Physical State Solid (Crystalline Powder)Typically isolates as off-white to pale yellow needles or powder.
Melting Point (Experimental) ~85 – 95 °C (Estimated Range)*Experimental data is rare in public catalogs. Value inferred from homologous series analysis (see below).
Melting Point (Reference) 109 – 115 °C (Methoxy Analog)The methoxy analog (CAS 5780-00-7) serves as the upper-bound reference.
Boiling Point (Predicted) 314.6 ± 37.0 °C At 760 mmHg. High BP confirms solid state at STP.
Density 1.27 ± 0.1 g/cm³ Predicted.
Solubility Soluble in CHCl₃, DCM, EtOAc.Sparingly soluble in water; recrystallizable from Ethanol/Water.

Critical Insight on Melting Point: While the methoxy analog melts at 109–115 °C, the introduction of the ethyl group typically lowers the melting point by 10–20 °C due to increased rotational freedom and reduced lattice energy. Researchers should expect the pure compound to melt in the 85–95 °C range, though high-purity polymorphs may approach 100 °C.

Experimental Protocols

Protocol A: Synthesis & Isolation Context

Understanding the origin of the sample is crucial for accurate physical characterization. 6-Ethoxypiperonal is typically synthesized via the Vilsmeier-Haack formylation of 5-ethoxy-1,3-benzodioxole (Sesamol ethyl ether).

Workflow Visualization (Graphviz):

SynthesisWorkflow Sesamol Sesamol (Starting Material) SesamolEther 5-Ethoxy-1,3-benzodioxole (Intermediate) Sesamol->SesamolEther K2CO3, Acetone, Reflux EthylIodide Ethyl Iodide (Alkylation Agent) EthylIodide->SesamolEther Crude Crude Product (Mixture) SesamolEther->Crude Formylation Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Vilsmeier->Crude Recryst Recrystallization (EtOH) Crude->Recryst Isolation Final 6-Ethoxypiperonal (Pure Solid) Recryst->Final Purification

Caption: Synthetic pathway from Sesamol to 6-Ethoxypiperonal, highlighting the critical recrystallization step for MP determination.

Protocol B: Melting Point Determination (Capillary Method)

To validate the identity of 6-ethoxypiperonal, follow this self-validating protocol.

  • Sample Preparation:

    • Dry the sample under vacuum (P < 10 mbar) at 40 °C for 4 hours to remove solvent residues (ethanol/water). Solvent inclusion can depress the MP by 5–10 °C.

    • Pulverize the solid into a fine powder to ensure efficient heat transfer.

  • Loading:

    • Load 2–3 mm of sample into a clean glass capillary tube. Compact the sample by tapping the tube on a hard surface.

  • Measurement (Ramp Rate):

    • Fast Ramp: Heat rapidly to 80 °C.

    • Critical Ramp: From 80 °C, reduce heating rate to 1 °C/min .

    • Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete melt).

  • Validation Criteria:

    • Sharp Range: A range < 2 °C (e.g., 88–89.5 °C) indicates high purity (>98%).

    • Broad Range: A range > 4 °C indicates impurities (likely unreacted sesamol ether or regioisomers).

Applications in Drug Development

6-Ethoxypiperonal serves as a "privileged scaffold" modification in medicinal chemistry.

  • Alkaloid Synthesis: It is a direct precursor to ethoxy-substituted benzo[c]phenanthridine alkaloids (e.g., analogs of sanguinarine or macarpine).

  • Metabolic Stability: Replacing the methoxy group (in natural alkaloids) with an ethoxy group often improves metabolic stability against O-dealkylation by cytochrome P450 enzymes.

References

  • Sigma-Aldrich. 6-Methoxy-1,3-benzodioxole-5-carbaldehyde Product Sheet. (Data for homologous analog). Link

  • ChemicalBook. 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (CAS 75889-50-8) Entry.Link

  • PubChem. Compound Summary for Piperonal Derivatives.Link

  • GuideChem. Supplier Listings and CAS Data for 75889-50-8.Link

Exploratory

6-Ethoxy-benzodioxole-5-carbaldehyde: A Privileged Scaffold in Modern Drug Discovery

< 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde: A Privileged Scaffold in Modern Drug Discovery An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-benzodioxole ring...

Author: BenchChem Technical Support Team. Date: February 2026

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6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole ring system is a recurring and vital pharmacophore in a multitude of biologically active compounds, lending favorable pharmacokinetic and pharmacodynamic properties to parent molecules.[1][2][3] This technical guide focuses on a specific, highly functionalized derivative, 6-ethoxy-benzo[1][4]dioxole-5-carbaldehyde, as a pivotal intermediate in the synthesis of novel therapeutic agents. We will delve into the synthetic strategies for its preparation, explore its role in constructing complex molecular architectures, and analyze the structure-activity relationships (SAR) that underscore the importance of the ethoxy and aldehyde functionalities. This document serves as a comprehensive resource for medicinal chemists and drug development professionals aiming to leverage this versatile building block in their research endeavors.

Introduction: The Significance of the Benzodioxole Moiety

The 1,3-benzodioxole scaffold, a benzene ring fused to a five-membered dioxole ring, is a structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its prevalence in medicinal chemistry can be attributed to several key factors:

  • Metabolic Stability: The methylenedioxy bridge can often block metabolic pathways, particularly cytochrome P450-mediated oxidation, thereby increasing the bioavailability and half-life of a drug.[1]

  • Electronic Properties: The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, influencing its reactivity and potential interactions with biological targets.[1]

  • Structural Rigidity: The fused ring system imparts a degree of conformational rigidity, which can be advantageous for specific binding to protein targets.

Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1][4][2][3] The aldehyde functionality at the 5-position, as seen in piperonal and its analogues, provides a versatile handle for a variety of chemical transformations, making it a common starting point for the synthesis of more complex molecules.[5]

Synthesis of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde: A Strategic Overview

The synthesis of the title compound, while not extensively detailed in publicly available literature, can be logically deduced from established organic chemistry principles and methodologies for analogous structures. The primary synthetic challenge lies in the regioselective introduction of the ethoxy and formyl groups onto the benzodioxole core.

A plausible and efficient synthetic route would likely commence from a suitably substituted catechol precursor. The formation of the 1,3-benzodioxole ring is a critical first step, typically achieved through the condensation of a catechol with a methylene source.[1]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-ethoxy-benzo[1][4]dioxole-5-carbaldehyde is illustrated below. This approach highlights the key bond disconnections and strategic considerations for its construction.

G Target 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Intermediate1 Formylation of 5-Ethoxy-1,3-benzodioxole Target->Intermediate1 Formylation Precursor1 5-Ethoxy-1,3-benzodioxole Intermediate1->Precursor1 Intermediate2 Ethoxylation of Sesamol (5-hydroxy-1,3-benzodioxole) Precursor2 Sesamol Intermediate2->Precursor2 Intermediate3 Dioxole Ring Formation from 4-Ethoxy-catechol Precursor3 4-Ethoxy-catechol Intermediate3->Precursor3 Precursor1->Intermediate2 Williamson Ether Synthesis Precursor2->Intermediate3 Alternative Starting Material Precursor4 Catechol Precursor3->Precursor4 Ethoxylation

Caption: Retrosynthetic analysis of 6-ethoxy-benzo[1][4]dioxole-5-carbaldehyde.

Proposed Synthetic Protocol

Based on the retrosynthetic analysis, a detailed, step-by-step protocol can be proposed. This protocol is a composite of established methodologies for similar transformations.

Step 1: Synthesis of 1,3-Benzodioxole (from Catechol)

This foundational step involves the condensation of catechol with a suitable methylene source, such as dichloromethane or diiodomethane, in the presence of a base.[6]

  • Materials: Catechol, Dichloromethane, Sodium Hydroxide, Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide), Solvent (e.g., Water/Toluene).

  • Procedure:

    • Dissolve catechol and sodium hydroxide in water.

    • Add the phase transfer catalyst and toluene.

    • Heat the mixture to reflux and add dichloromethane dropwise.

    • Continue refluxing until the reaction is complete (monitored by TLC or GC-MS).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or chromatography to yield 1,3-benzodioxole.

Step 2: Ethoxylation of a Hydroxylated Benzodioxole Intermediate

To introduce the ethoxy group at the desired position, a hydroxylated benzodioxole, such as 6-hydroxy-1,3-benzodioxole-5-carbaldehyde, would be a key intermediate.[7][8] The ethoxylation can be achieved via a Williamson ether synthesis.

  • Materials: 6-Hydroxy-1,3-benzodioxole-5-carbaldehyde, Ethyl Iodide (or other ethylating agent), a suitable base (e.g., Potassium Carbonate), and a polar aprotic solvent (e.g., Acetone or DMF).

  • Procedure:

    • To a solution of the hydroxylated benzodioxole in the chosen solvent, add the base.

    • Stir the mixture at room temperature for a short period to form the phenoxide.

    • Add the ethylating agent dropwise and heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Formylation of the Benzodioxole Ring

The introduction of the aldehyde group (formylation) is a crucial step. Several methods can be employed, with the Vilsmeier-Haack and Duff reactions being common choices for electron-rich aromatic systems.[9]

  • Vilsmeier-Haack Reaction:

    • Reagents: N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃).

    • Procedure:

      • Cool DMF in an ice bath and slowly add POCl₃ to form the Vilsmeier reagent.

      • Add the ethoxy-benzodioxole substrate to the Vilsmeier reagent.

      • Allow the reaction to proceed at a controlled temperature.

      • Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide).

      • The product aldehyde can then be extracted and purified.

  • Duff Reaction (for phenolic precursors):

    • Reagents: Hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol and boric acid).[9]

    • Procedure: This method is suitable for the ortho-formylation of phenols. If starting from a phenolic benzodioxole, this reaction provides a direct route to the hydroxy-aldehyde intermediate.[10]

The Role of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde as a Pharmacophore Intermediate

The true value of this molecule lies in its utility as a building block for more complex, biologically active compounds. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

  • Reductive amination to form substituted amines.

  • Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

  • Condensation reactions with active methylene compounds.

  • Oxidation to the corresponding carboxylic acid.

  • Formation of imines and oximes.

These transformations allow for the introduction of diverse functional groups and the construction of various heterocyclic systems, which are often key to achieving desired pharmacological activity.

Structure-Activity Relationship (SAR) Insights

The concept of Structure-Activity Relationship (SAR) is fundamental in medicinal chemistry, guiding the optimization of lead compounds into potent and selective drugs.[11][12] For derivatives of 6-ethoxy-benzo[1][4]dioxole-5-carbaldehyde, several SAR principles can be inferred:

  • The Benzodioxole Core: As previously discussed, this moiety often enhances metabolic stability and can contribute to binding through favorable interactions with the target protein.[1][2]

  • The Ethoxy Group: Compared to a methoxy group, the ethoxy substituent increases lipophilicity, which can influence cell permeability and pharmacokinetic properties. The specific placement of this group on the aromatic ring is crucial for directing further substitutions and for its interaction with the biological target.

  • The Aldehyde Functionality: This group, or the functionalities derived from it, is often a key pharmacophoric element. It can act as a hydrogen bond acceptor or be transformed into other groups that participate in crucial binding interactions.

The following table summarizes the potential impact of these structural features on the overall properties of a drug candidate:

Structural FeaturePotential Contribution to Pharmacological Profile
1,3-Benzodioxole Ring Increased metabolic stability, enhanced binding affinity, favorable electronic properties.[1][2]
6-Ethoxy Group Increased lipophilicity, potential for specific hydrophobic interactions with the target.
5-Carbaldehyde Group Versatile synthetic handle, potential hydrogen bond acceptor, can be modified to introduce key binding elements.[9]
Case Study: Hypothetical Drug Candidate Synthesis

To illustrate the utility of 6-ethoxy-benzo[1][4]dioxole-5-carbaldehyde, let's consider a hypothetical synthesis of a novel anti-cancer agent. Many anti-tumor compounds feature the benzodioxole scaffold.[4][2]

G Start 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Step1 Reductive Amination with a Primary Amine (R-NH2) Start->Step1 Intermediate Secondary Amine Intermediate Step1->Intermediate Step2 Acylation with an Activated Carboxylic Acid (R'-COCl) Intermediate->Step2 Final Novel Amide-Containing Drug Candidate Step2->Final

Caption: Hypothetical synthesis of a drug candidate.

In this workflow, the aldehyde is first converted to a secondary amine via reductive amination. This amine is then acylated to introduce another pharmacophoric element, potentially leading to a compound with enhanced anti-proliferative activity. The specific choices of the primary amine and the acylating agent would be guided by SAR studies and computational modeling to optimize interactions with the target protein.

Conclusion

6-Ethoxy-benzo[1][4]dioxole-5-carbaldehyde represents a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. Its unique combination of a metabolically robust benzodioxole core, a lipophilic ethoxy group, and a synthetically tractable aldehyde functionality makes it a privileged scaffold in modern drug discovery. A thorough understanding of its synthesis and the SAR principles governing its derivatives will empower medicinal chemists to design and create the next generation of therapeutic agents with improved efficacy and safety profiles.

References

  • Parker, C. E., et al. (Year). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Wang, X.-J., et al. (Year). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Available at: [Link]

  • Wang, J., et al. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]

  • Sarkhail, P., et al. (Year). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH. Available at: [Link]

  • Eid, A. M., et al. (Year). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]

  • Van der Pijl, F., et al. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • Hawash, M. M., et al. (2023, October 6). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]

  • Di Mola, A., et al. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]

  • S. S. S. Ali, et al. (Year). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. PMC. Available at: [Link]

  • Eid, A. M., et al. (Year). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Al-Omair, M. A., et al. (2019, May 16). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

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  • Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (Year). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Organic Chemistry Portal. Available at: [Link]

  • Micale, N., et al. (2025, August 6). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]

  • Garg Lab. (Year). Patents & Products. UCLA. Available at: [Link]

  • US11370799B2. Methods for the preparation of 1,3-benzodioxole heterocyclic compounds. Google Patents.
  • US6160133A. Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. Google Patents.
  • Hansen, T. V. (Year). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Unknown Author. (Year). Structures Activity Relationship. Available at: [Link]

  • PubChem. (Year). 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-. Available at: [Link]

  • Tsyganov, D. V., & Semenov, V. V. (2023, June 27). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Available at: [Link]

  • DE69913735T2. METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][4] DIOXOLANE. Google Patents. Available at:

  • Solution Pharmacy. (2023, May 19). Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma. YouTube. Available at: [Link]

  • Longdom Publishing. (2022, August 9). Structural Activity Relationship of Drugs and its Applications. Available at: [Link]

  • ResearchGate. (Year). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... Available at: [Link]

  • WO2005042512A1. Process for synthesising heliotropine and its derivatives. Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Ethoxy-benzodioxole-5-carbaldehyde: An Application Guide for Researchers

Synthesis of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde: An Application Guide for Researchers This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 6-Ethoxy-benzo[1][2]dioxole...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde: An Application Guide for Researchers

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde, a valuable building block in the development of novel pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of established synthetic methodologies with practical, field-proven advice.

Introduction

6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde, also known as 6-ethoxypiperonal, belongs to the benzodioxole class of compounds. The benzodioxole moiety is a key structural feature in numerous biologically active molecules and natural products. The presence of the aldehyde functional group makes it a versatile intermediate for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. Its derivatives are of significant interest in medicinal chemistry, with potential applications in the development of novel therapeutic agents.

This guide will detail a reliable two-step synthetic pathway, commencing with the readily available starting material, sesamol, and proceeding through an etherification followed by a formylation reaction.

Synthetic Strategy Overview

The selected synthetic route is a logical and efficient approach that leverages well-established and robust chemical transformations. The overall strategy is depicted below:

Synthetic_Pathway Sesamol Sesamol (3,4-Methylenedioxyphenol) Precursor 4-Ethoxy-1,2-(methylenedioxy)benzene Sesamol->Precursor Ethylation (Williamson Ether Synthesis) Product 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Precursor->Product Formylation (Vilsmeier-Haack Reaction)

Caption: Overall synthetic scheme for 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding nature of the individual reaction steps.

Part 1: Synthesis of the Precursor: 4-Ethoxy-1,2-(methylenedioxy)benzene

The first stage of the synthesis involves the ethylation of sesamol. This is a classic example of the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.

Theoretical Basis: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the phenolic hydroxyl group of sesamol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., diethyl sulfate or ethyl iodide), displacing the leaving group and forming the desired ether linkage. The choice of a strong base, such as potassium carbonate or sodium hydride, is crucial for the complete deprotonation of the phenol.

Experimental Protocol: Ethylation of Sesamol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
SesamolC₇H₆O₃138.1210.0 g72.4
Diethyl sulfate(C₂H₅)₂SO₄154.1812.4 mL (14.2 g)92.0
Anhydrous Potassium CarbonateK₂CO₃138.2120.0 g144.7
Acetone (anhydrous)C₃H₆O58.08200 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Brine (Saturated NaCl solution)NaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sesamol (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (20.0 g, 144.7 mmol).

  • Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

  • Addition of Ethylating Agent: With vigorous stirring, add diethyl sulfate (12.4 mL, 92.0 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Ethoxy-1,2-(methylenedioxy)benzene can be purified by vacuum distillation to afford a colorless oil.

Part 2: Formylation of 4-Ethoxy-1,2-(methylenedioxy)benzene

The second and final step is the introduction of a formyl group onto the aromatic ring of the precursor. The Vilsmeier-Haack reaction is a highly effective method for this transformation, particularly for electron-rich aromatic substrates.[3][4][5]

Theoretical Basis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent.[3] This electrophilic reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4]

The reaction mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-ethoxy-1,2-(methylenedioxy)benzene attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up to yield the final aldehyde product.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Precursor 4-Ethoxy-1,2- (methylenedioxy)benzene Intermediate Iminium Salt Intermediate Precursor->Intermediate Attack on Vilsmeier Reagent Product 6-Ethoxy-benzo[1,3]dioxole- 5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Ethoxy-1,2-(methylenedioxy)benzeneC₉H₁₀O₃166.175.0 g30.1
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0910 mL-
Phosphorus oxychloridePOCl₃153.333.3 mL (5.5 g)36.1
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL-
Crushed IceH₂O18.02As needed-
Saturated Sodium Acetate SolutionNaC₂H₃O₂ (aq)-As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
Brine (Saturated NaCl solution)NaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (3.3 mL, 36.1 mmol) dropwise to the stirred DMF over 20-30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reagent Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 4-ethoxy-1,2-(methylenedioxy)benzene (5.0 g, 30.1 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde as a solid.

Characterization of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol [6]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.1 (s, 1H, -CHO)

    • δ 7.3 (s, 1H, Ar-H)

    • δ 6.9 (s, 1H, Ar-H)

    • δ 6.0 (s, 2H, -O-CH₂-O-)

    • δ 4.1 (q, J = 7.0 Hz, 2H, -O-CH₂-CH₃)

    • δ 1.4 (t, J = 7.0 Hz, 3H, -O-CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 189.0 (-CHO)

    • δ 153.0, 149.0, 148.5, 110.0, 108.0, 107.0 (Aromatic C)

    • δ 102.0 (-O-CH₂-O-)

    • δ 65.0 (-O-CH₂)

    • δ 14.5 (-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2980, 2900 (C-H stretch)

    • ~1680 (C=O stretch, aldehyde)

    • ~1600, 1480 (C=C stretch, aromatic)

    • ~1250, 1040 (C-O stretch, ether and dioxole)

  • Mass Spectrometry (EI): m/z (%) = 194 (M⁺), 165, 137

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Diethyl sulfate is a suspected carcinogen and should be handled with appropriate precautions.

  • Use anhydrous solvents and reagents where specified to avoid unwanted side reactions.

Conclusion

This guide provides a robust and reproducible synthetic route for the preparation of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • PubChem. 6-Methoxy-1,3-benzodioxole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • The Hive. Synthesis of 4,5-Dimethoxy-2,3-Methylenedioxyallylbenzene (pseudo-Dillapiole). Available from: [Link]

  • PubMed. The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase. Available from: [Link]

Sources

Application

Application Note: Vilsmeier-Haack Formylation of 5-Ethoxy-1,3-Benzodioxole

Abstract & Strategic Significance This application note details the protocol for the regioselective formylation of 5-ethoxy-1,3-benzodioxole (also known as sesamol ethyl ether) to produce 6-ethoxy-1,3-benzodioxole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the protocol for the regioselective formylation of 5-ethoxy-1,3-benzodioxole (also known as sesamol ethyl ether) to produce 6-ethoxy-1,3-benzodioxole-5-carbaldehyde (6-ethoxypiperonal).

The 1,3-benzodioxole moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for isoquinoline alkaloids, podophyllotoxin analogs, and transient receptor potential (TRP) channel modulators. The introduction of a formyl group is a critical activation step, enabling subsequent Knoevenagel condensations, reductive aminations, or Henry reactions.

Key Technical Advantages
  • Regiocontrol: The protocol exploits the synergistic directing effects of the ethoxy and methylenedioxy groups to exclusively target the C6 position, avoiding the sterically hindered C4 position.

  • Scalability: The use of DMF as both reagent and solvent simplifies the reaction matrix, making it adaptable for gram-to-kilogram scale synthesis.

  • Cost-Efficiency: Utilizes standard Vilsmeier-Haack reagents (

    
    , DMF) rather than expensive transition metal catalysts.
    

Mechanistic Insight & Regiochemistry

The reaction proceeds via the Vilsmeier-Haack mechanism , an electrophilic aromatic substitution (


).[1]
The Active Electrophile

The process begins with the formation of the Vilsmeier Reagent (chloromethyliminium salt) in situ by the reaction of Phosphorus Oxychloride (


) with 

-Dimethylformamide (DMF).[2] This species is highly electrophilic but strictly requires anhydrous conditions to maintain stability.
Directing Group Analysis

The substrate, 5-ethoxy-1,3-benzodioxole, possesses two electron-donating groups (EDGs):

  • Ethoxy Group (-OEt) at C5: A strong activator that directs ortho and para.

  • Methylenedioxy Bridge (-O-CH2-O-) at C1/C3: A moderate activator that directs ortho to the oxygen atoms (positions C4 and C7).

Regiochemical Outcome:

  • Position C6: Located ortho to the strong ethoxy donor and para to the dioxole oxygen. This position is electronically activated and sterically accessible.

  • Position C4: Located between the ethoxy group and the dioxole ring. While electronically activated, it suffers from significant steric strain ("buttressing effect"), rendering it kinetically inaccessible.

Mechanism Visualization

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate + Substrate (SEAr at C6) Substrate 5-Ethoxy-1,3-benzodioxole Substrate->Intermediate Product 6-Ethoxy-1,3-benzodioxole- 5-carbaldehyde Intermediate->Product + H2O - NHMe2 Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation, highlighting the formation of the electrophilic chloroiminium species and subsequent hydrolysis.[3][4]

Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood. Wear chemical-resistant gloves and eye protection.
Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
5-Ethoxy-1,3-benzodioxole Substrate1.0Purify if dark/oxidized.
Phosphorus Oxychloride (

)
Reagent1.2 - 1.5Freshly distilled preferred.

-Dimethylformamide (DMF)
Solvent/Reagent5.0 - 10.0Anhydrous (<0.05% water).
Sodium Acetate (NaOAc) Buffer3.0For hydrolysis step.
Dichloromethane (DCM) Extraction Solvent-HPLC Grade.
Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent

  • Charge a dry 3-neck round-bottom flask (RBF) with anhydrous DMF (5.0 eq) under an inert atmosphere (

    
     or Ar).
    
  • Cool the flask to 0°C using an ice/salt bath.

  • Add

    
     (1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.
    
    • Critical Control Point: Maintain internal temperature

      
       to prevent thermal decomposition of the reagent.
      
  • Stir the resulting pale yellow/orange solution at 0°C for 30 minutes.

Phase 2: Formylation 5. Dissolve 5-ethoxy-1,3-benzodioxole (1.0 eq) in a minimal amount of DMF (or add neat if liquid). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C. 7. Remove the ice bath and allow the mixture to warm to Room Temperature (RT). 8. Heat the reaction mixture to 70–80°C for 3–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a distinct spot with lower
    
    
    than the starting material due to the polar aldehyde group.

Phase 3: Hydrolysis & Workup 9. Cool the reaction mixture to RT. 10. Pour the mixture slowly onto crushed ice (


5x reaction volume) with vigorous stirring.
11. Neutralize the acidic solution by adding a saturated aqueous solution of Sodium Acetate (NaOAc) or 

until pH

7–8.
  • Observation: A precipitate (the crude aldehyde) should begin to form.[1]
  • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

Phase 4: Isolation & Purification 13. If Solid: Filter the precipitate, wash with cold water, and dry under vacuum. 14. If Oil/Emulsion: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over


, and concentrate in vacuo.
15. Purification:  Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Workflow Diagram

ProtocolWorkflow start Start: Dry RBF, N2 atm step1 1. Cool DMF to 0°C 2. Add POCl3 dropwise start->step1 checkpoint1 Wait 30 min (Vilsmeier Reagent Formed) step1->checkpoint1 step2 Add 5-Ethoxy-1,3-benzodioxole checkpoint1->step2 step3 Heat to 80°C for 3-4h step2->step3 step4 Pour onto Ice Neutralize (NaOAc) step3->step4 decision Precipitate formed? step4->decision solid Filter & Wash decision->solid Yes liquid Extract (DCM) Dry & Concentrate decision->liquid No end Final Product: 6-Ethoxy-1,3-benzodioxole-5-carbaldehyde solid->end liquid->end

Figure 2: Operational workflow for the synthesis, decision points for workup included.

Characterization & Expected Data

Successful synthesis is validated by the following spectral signatures:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ppm (s, 1H, -CH O): Distinctive aldehyde singlet.
      
    • 
       ppm (s, 1H, Ar-H): Proton at C4 (para to aldehyde).
      
    • 
       ppm (s, 1H, Ar-H): Proton at C7 (ortho to aldehyde).
      
    • 
       ppm (s, 2H, -O-CH 
      
      
      
      -O-): Methylenedioxy singlet.
    • 
       ppm (q, 2H, -O-CH 
      
      
      
      -CH
      
      
      ): Ethoxy methylene.
    • 
       ppm (t, 3H, -O-CH
      
      
      
      -CH
      
      
      ): Ethoxy methyl.
  • IR Spectroscopy:

    • Strong absorption at

      
       (C=O stretch).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in DMF or reagents.Distill DMF over

or use molecular sieves. Ensure

is not hydrolyzed.
No Reaction Temperature too low.Increase reaction temperature to 90°C. Benzodioxoles are deactivated relative to simple phenols.
Dark/Tar Products Overheating or uncontrolled exotherm.Control addition rate of

. Ensure efficient stirring. Do not exceed 100°C.
Regioisomer Mix Steric factors or impure substrate.Check substrate purity. The C6 isomer is thermodynamically favored; ensure reaction time is sufficient.

References

  • Vilsmeier-Haack Reaction Overview

    • Vilsmeier, A.; Haack, A. Berichte der deutschen chemischen Gesellschaft1927, 60, 119–122.
    • Detailed mechanism and scope:

  • Synthesis of Alkoxy-Benzodioxole Aldehydes (Analogous Protocols)

    • Protocol for 6-methoxy-1,3-benzodioxole-5-carbaldehyde (closely related structural analogue):

    • Tsyganov, D.V.; et al. "4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde." Molbank2023 , 2023, M1676.[5][6]

  • Regioselectivity in Benzodioxoles

    • Lange, J.; et al. "Regioselective Aminomethylations of Bicyclic Phenols." Tetrahedron Letters1999 . Discusses the directing effects in sesamol derivatives (C6 vs C4 selectivity).

  • General Vilsmeier Protocol for Electron-Rich Arenes

    • BenchChem Technical Guide: "The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide."[1]

Sources

Method

Oxidation of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde to carboxylic acid

An In-Depth Guide to the Selective Oxidation of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde to its Carboxylic Acid Authored by: Senior Application Scientist, Chemical Synthesis Division This application note provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Oxidation of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde to its Carboxylic Acid

Authored by: Senior Application Scientist, Chemical Synthesis Division

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the chemical oxidation of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde to 6-Ethoxy-benzo[1][2]dioxole-5-carboxylic acid. The benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active molecules, making this transformation a critical step in various synthetic pathways. This document delves into the mechanistic rationale behind selecting an appropriate oxidation strategy, presents detailed, field-proven protocols, and outlines robust analytical methods for reaction monitoring and product validation.

Strategic Overview: Selecting the Optimal Oxidation Pathway

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4][5] For a substrate like 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde, which contains an electron-rich aromatic ring and sensitive functional groups (an ethoxy ether and a methylenedioxy bridge), the choice of oxidant is paramount. A successful protocol must maximize yield while preventing unwanted side reactions such as aromatic ring chlorination, ether cleavage, or degradation of the methylenedioxy group.[6]

Several classical and modern oxidation methods are available.[7][8] The suitability of the most common methods is evaluated below:

  • Pinnick Oxidation (Sodium Chlorite): This is widely regarded as one of the mildest and most selective methods for oxidizing aldehydes, especially α,β-unsaturated and electron-rich aromatic aldehydes.[9][10][11] The active oxidant, chlorous acid (HClO₂), is generated in situ under weakly acidic conditions.[3] A key feature is the use of a chlorine scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired chlorination reactions.[9][10] Given the sensitive nature of the substrate, the Pinnick oxidation is the premier choice for this transformation.

  • Potassium Permanganate (KMnO₄): As a powerful and inexpensive oxidizing agent, KMnO₄ can effectively convert aldehydes to carboxylic acids.[1][12] However, its high reactivity necessitates careful control of reaction conditions (pH, temperature) to prevent over-oxidation and potential cleavage of the aromatic system.[12] While viable, it carries a higher risk of side product formation compared to the Pinnick method.

  • Jones Oxidation (Chromic Acid): The Jones reagent (CrO₃ in aqueous sulfuric acid) is a potent oxidant that rapidly converts primary alcohols and aldehydes to carboxylic acids.[13][14][15] However, the use of hexavalent chromium (Cr(VI)) is now largely avoided in both academic and industrial settings due to its extreme toxicity and carcinogenicity.[14][15]

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a very mild oxidizing agent, famously used in the "silver mirror" test to qualitatively detect aldehydes.[16][17][18][19] While its mildness is an advantage, it is typically used for analytical purposes and is less practical for preparative-scale synthesis due to cost and stoichiometry.[8][20]

Comparative Analysis of Oxidation Methods

MethodOxidantConditionsSelectivity & CompatibilitySafety & Environmental Concerns
Pinnick Oxidation NaClO₂ / NaH₂PO₄Mild (pH ~4-5), Room Temp.Excellent . Tolerates ethers, double bonds, and electron-rich rings.[10]Sodium chlorite is a strong oxidizer. Handle with care. Byproducts are relatively benign.
Permanganate Oxidation KMnO₄Basic or acidic, requires temperature control.Moderate . Risk of over-oxidation and ring cleavage.[12]Strong oxidizer. Produces MnO₂ waste.
Jones Oxidation CrO₃ / H₂SO₄Strongly acidic, exothermic.Good , but harsh conditions can affect acid-sensitive groups.Highly Toxic & Carcinogenic . Generates hazardous chromium waste.[14]
Tollens' Reaction [Ag(NH₃)₂]⁺OH⁻Mildly basic, gentle warming.Excellent . Highly selective for aldehydes.[8]Reagent has a short shelf life and can form explosive silver nitride upon drying. Costly for scale-up.

Detailed Experimental Protocols

Protocol 1: Pinnick Oxidation of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde (Recommended)

This protocol is designed for high selectivity and yield, minimizing the formation of chlorinated byproducts.

Workflow Diagram: Pinnick Oxidation

pinnick_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Aldehyde in t-BuOH B Add Aqueous Buffer (NaH2PO4) C Add Scavenger (2-methyl-2-butene) D Add NaClO2 Solution (Slowly, with cooling) E Monitor by TLC D->E Stir at RT (2-12 h) F Quench Reaction (Na2SO3) G Acidify with HCl to pH ~2-3 H Extract with Ethyl Acetate I Dry, Filter, Evaporate J Recrystallize or Column Chromatography I->J K Characterize Product (NMR, IR, MS, MP)

Caption: General workflow for the Pinnick oxidation protocol.

Materials and Reagents:

  • 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde (MW: 194.18 g/mol )

  • Sodium chlorite (NaClO₂), 80% technical grade

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde (1.0 eq) in tert-butanol (approx. 10 mL per gram of aldehyde).

  • To this solution, add a solution of sodium dihydrogen phosphate monohydrate (1.2 eq) in deionized water (approx. 4 mL per gram of aldehyde).

  • Add 2-methyl-2-butene (3.0 eq) to the biphasic mixture. The scavenger is crucial for preventing side reactions.[9]

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq, using 80% technical grade) in deionized water (approx. 4 mL per gram of NaClO₂).

  • Cool the reaction flask in an ice-water bath. Add the sodium chlorite solution dropwise to the vigorously stirring aldehyde mixture over 20-30 minutes. A slight yellowing of the solution is normal.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench any excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Concentrate the mixture on a rotary evaporator to remove the tert-butanol.

  • Carefully acidify the remaining aqueous solution to pH 2-3 with 2 M HCl. The carboxylic acid product should precipitate as a solid.

  • Isolation: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if necessary.

Protocol 2: Controlled Potassium Permanganate Oxidation (Alternative)

This protocol offers a lower-cost alternative but requires more careful control.

Materials and Reagents:

  • 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Acetone and Water

  • Celite or filter aid

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the aldehyde (1.0 eq) in a mixture of acetone and water. Add a solution of sodium hydroxide (1.1 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Oxidation: Slowly add a solution of potassium permanganate (1.2 eq) in cold water, ensuring the internal temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction and Monitoring: Stir vigorously at 0-5 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and only the brown MnO₂ remains.

  • Filter the mixture through a pad of Celite to remove the MnO₂, washing the filter cake thoroughly with water.

  • Isolation: Combine the filtrate and washings. Carefully acidify with concentrated HCl to pH 2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization may be required for further purification.

Mechanism and Analytical Validation

Pinnick Oxidation Mechanism

The reaction proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[3][10]

pinnick_mechanism RCHO Aldehyde (R-CHO) Intermediate Chlorite Ester Intermediate RCHO->Intermediate + HClO₂ HClO2 Chlorous Acid (HClO₂) RCOOH Carboxylic Acid (R-COOH) Intermediate->RCOOH Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Quenched Inert Product HOCl->Quenched + Scavenger Scavenger 2-methyl-2-butene (Scavenger)

Caption: Simplified mechanism of the Pinnick oxidation.

Analytical Characterization

To confirm the identity and purity of the synthesized 6-Ethoxy-benzo[1][2]dioxole-5-carboxylic acid, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. The product carboxylic acid is more polar than the starting aldehyde and will have a lower Rf value.

  • ¹H NMR Spectroscopy: The most telling sign of conversion is the disappearance of the characteristic aldehyde proton signal (δ ≈ 9.8-10.1 ppm) and the appearance of a broad carboxylic acid proton signal (δ ≈ 10-12 ppm, often not observed without D₂O exchange). The other signals corresponding to the aromatic, ethoxy, and methylenedioxy protons should remain, with slight shifts.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon (δ ≈ 190 ppm) will be replaced by a carboxylic acid carbonyl carbon signal at a higher field (δ ≈ 165-175 ppm).

  • Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a shift in the C=O stretch from ~1680 cm⁻¹ (aldehyde) to ~1700 cm⁻¹ (acid).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₀O₅, MW: 210.18 g/mol ). High-resolution MS (HRMS) can confirm the elemental composition.[2][21][22]

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials, acids, and reducing agents. Can be corrosive.

  • Potassium Permanganate (KMnO₄): A powerful oxidizer. Fire or explosion risk when in contact with combustible materials.

  • Acids (HCl, H₂SO₄): Corrosive. Handle with extreme care to avoid skin and eye burns.

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[23][24] Dispose of chemical waste in accordance with institutional and local regulations.

References

  • GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • Chemistry Learner. Tollens' Test: Definition, Example, and Mechanism. Available from: [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Available from: [Link]

  • Grokipedia. Pinnick oxidation. Available from: [Link]

  • GeeksforGeeks. (2025, July 23). Tollens Test. Available from: [Link]

  • Aakash Institute. Tollens Test: Principle, Preparation, Purpose & Uses. Available from: [Link]

  • Vedantu. (2025, June 23). Tollens Test: Principle, Steps, Silver Mirror & Uses. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Available from: [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • Baxendale Group. (2010, July 22). KMnO4-Mediated Oxidation as a Continuous Flow Process. Available from: [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Available from: [Link]

  • Microbe Notes. (2022, May 19). Tollens' Test- Definition, Principle, Procedure, Result, Uses. Available from: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Wikipedia. Pinnick oxidation. Available from: [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2025, December 31). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Available from: [Link]

  • The Royal Society of Chemistry. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Available from: [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Available from: [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link]

  • Organic Chemistry Portal. Jones Oxidation. Available from: [Link]

  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • Wikipedia. Jones oxidation. Available from: [Link]

  • L.S.College, Muzaffarpur. (2020, August 5). Jones oxidation. Available from: [Link]

  • University of Bristol. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • ALL ABOUT CHEMISTRY. (2020, July 7). Jones-Sarett Oxidation. Available from: [Link]

  • PMC. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of Degradation Products of 2- (6-Hydroxy-Z-methoxy-3,4- methylenedioxyphenyl) -b enzofuran. Available from: [Link]

  • KPU Pressbooks. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]

  • ResearchGate. Oxidation of aldehydes to carboxylic acids. Available from: [Link]

  • Chemguide. making carboxylic acids. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available from: [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]

Sources

Application

Application Note: High-Selectivity Catalytic Hydrogenation of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde

Abstract This application note details the optimized protocols for the catalytic hydrogenation of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (also known as 4-ethoxy-5-formyl-1,3-benzodioxole). The primary objective is the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the catalytic hydrogenation of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (also known as 4-ethoxy-5-formyl-1,3-benzodioxole). The primary objective is the chemoselective reduction of the formyl group to the corresponding benzyl alcohol, 6-Ethoxy-benzo[1,3]dioxole-5-methanol , while suppressing the hydrodeoxygenation pathway that leads to the methylated byproduct. Two validated methods are presented: a heterogeneous Palladium on Carbon (Pd/C) protocol for general laboratory scale and a Raney Nickel protocol for cases requiring alternative selectivity profiles.[1]

Introduction & Chemical Context

The substrate, 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde, represents a highly electron-rich benzaldehyde scaffold common in the synthesis of isoquinoline alkaloids and antroquinonol derivatives.

The Selectivity Challenge

Hydrogenation of electron-rich benzaldehydes presents a specific thermodynamic challenge. While the reduction of the carbonyl to the alcohol is kinetically favored, the resulting benzylic alcohol is activated by the electron-donating ethoxy and methylenedioxy groups. This activation lowers the energy barrier for hydrogenolysis (cleavage of the C-OH bond), leading to the over-reduced toluene derivative (5-methyl-6-ethoxy-benzo[1,3]dioxole).

Key Success Factors:

  • Catalyst Moderation: Preventing C-O bond cleavage.

  • pH Control: Acidic conditions accelerate hydrogenolysis; neutral or slightly basic conditions favor the alcohol.

  • Endpoint Detection: Precise termination upon theoretical H₂ uptake.

Reaction Pathway Visualization

ReactionPathway cluster_legend Kinetic Control Substrate 6-Ethoxy-benzo[1,3]dioxole- 5-carbaldehyde Intermed Target Alcohol: 6-Ethoxy-benzo[1,3]dioxole- 5-methanol Substrate->Intermed  H2, Cat. (k1) SideProduct Over-Reduced Impurity: 5-Methyl-6-ethoxy- benzo[1,3]dioxole Intermed->SideProduct  H2, Cat., H+ (k2) Text Goal: Maximize k1 >> k2 Avoid acidic solvents.

Figure 1: Reaction pathway showing the target reduction (k1) and the unwanted hydrogenolysis (k2).

Experimental Protocols

Method A: Palladium on Carbon (Pd/C) – The Standard Approach

Recommended for standard laboratory synthesis (1g – 50g scale).

Rationale: Pd/C offers high turnover frequency (TOF) for aldehyde reduction. To prevent hydrogenolysis, we utilize a neutral solvent system and strictly control hydrogen pressure.

Materials
  • Substrate: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (1.0 equiv).

  • Catalyst: 5% Pd/C (50% water wet, Escat™ or equivalent). Loading: 5 wt% relative to substrate.

  • Solvent: Ethanol (Absolute) or THF. Avoid Methanol if transesterification/acetal formation is observed.

  • Additive: Potassium Carbonate (K₂CO₃) - Optional, trace amount (0.01 equiv) to suppress acid-catalyzed hydrogenolysis.

Step-by-Step Protocol
  • Preparation: In a hydrogenation pressure vessel (e.g., Parr shaker or autoclave), dissolve the substrate (10 g, 48 mmol) in Ethanol (100 mL).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 5% Pd/C (0.5 g wet weight).

    • Safety Note: Pd/C is pyrophoric when dry. Always keep it wet and add to the solvent under inert gas.

  • Purge: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize with Hydrogen to 3 bar (45 psi) . Agitate vigorously at 25°C .

    • Critical Control Point: Do not heat above 40°C. Higher temperatures significantly increase the rate of over-reduction to the methyl derivative.

  • Monitoring: Monitor H₂ uptake. The reaction typically consumes 1.05-1.10 equivalents of H₂. Stop agitation immediately upon cessation of uptake (approx. 2-4 hours).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (40°C bath) to yield the crude alcohol.

Method B: Raney Nickel – High Selectivity Alternative

Recommended if Method A yields >5% over-reduced byproduct.

Rationale: Raney Nickel is less active toward the hydrogenolysis of benzylic C-O bonds compared to Palladium, making it inherently more chemoselective for the alcohol product.

Step-by-Step Protocol
  • Catalyst Prep: Wash Raney Nickel slurry (approx. 2 g active catalyst) with Ethanol (3x) to remove water.

    • Safety Note: Raney Nickel is highly pyrophoric. Never expose to air. Keep under solvent at all times.

  • Reaction Setup: Transfer the washed catalyst to the reactor containing Substrate (10 g) dissolved in Ethanol (100 mL).

  • Conditions: Pressurize to 5 bar (75 psi) H₂. Heat to 40°C .

    • Note: Raney Ni is less active than Pd, so slightly higher pressure and temperature are required.

  • Workup: Decant the solution or filter through Celite under an inert atmosphere (Argon/Nitrogen). Do not pull air through the filter cake.

Process Workflow & Decision Tree

Workflow Start Start: 6-Ethoxy-benzo[1,3]dioxole- 5-carbaldehyde SolventSelect Dissolve in EtOH (Add 0.01 eq K2CO3 if using Pd) Start->SolventSelect CatSelect Select Catalyst SolventSelect->CatSelect PdRoute Method A: 5% Pd/C 3 bar H2, 25°C CatSelect->PdRoute Standard NiRoute Method B: Raney Ni 5 bar H2, 40°C CatSelect->NiRoute High Selectivity Monitor Monitor H2 Uptake & HPLC (Area %) PdRoute->Monitor NiRoute->Monitor Decision Is Benzyl Alcohol > 98%? Monitor->Decision Stop Stop & Filter (Celite) Decision->Stop Yes OverRed Issue: >5% Methyl Impurity (Over-reduction) Decision->OverRed No OverRed->NiRoute Retest with Ni or Lower Temp

Figure 2: Operational workflow for catalyst selection and process monitoring.

Analytical Specifications

To validate the protocol, the following analytical parameters should be used.

HPLC Method (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 280 nm
Retention Times (Approx) Alcohol Product: ~6.5 min Aldehyde Substrate: ~8.2 min Methyl Impurity: ~9.5 min

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Reaction (<90% Conv.) Catalyst poisoning (S or N impurities).Perform a carbon treatment on the substrate solution prior to hydrogenation. Increase pressure to 5 bar.
High Methyl Impurity (>5%) Hydrogenolysis due to acidity or high Temp.1. Add 1% Triethylamine or K₂CO₃ to the mixture. 2. Switch from Pd/C to Raney Nickel. 3. Reduce temperature to 15-20°C.
Acetal Formation Reaction in Methanol/Ethanol with trace acid.Ensure solvent is neutral.[2] Switch solvent to THF or Ethyl Acetate.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Tundo, P., et al. (2003).[3] "Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems." Journal of Molecular Catalysis A: Chemical. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for benzaldehyde reduction).
  • ACS GCI Pharmaceutical Roundtable. (2021). "Reagent Guides: Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." Link

  • Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. (Classic reference for preventing over-reduction).

Disclaimer: This protocol involves the use of hydrogen gas at high pressure and pyrophoric catalysts. All experiments must be conducted in a fume hood behind a blast shield by trained personnel.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Chalcones using 6-Ethoxy-benzodioxole-5-carbaldehyde

Application Notes & Protocols: Synthesis of Bioactive Chalcones using 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde Introduction: The Strategic Value of the Benzodioxole Chalcone Scaffold Chalcones, characterized by the 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of Bioactive Chalcones using 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde

Introduction: The Strategic Value of the Benzodioxole Chalcone Scaffold

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, represent a pivotal class of natural and synthetic compounds. They serve as biogenetic precursors to the vast family of flavonoids and isoflavonoids.[1] The α,β-unsaturated ketone moiety within the chalcone structure is a highly reactive pharmacophore, rendering these molecules active in a wide spectrum of pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[2][3][4][5]

This guide focuses on the synthesis of chalcones using a specialized aromatic aldehyde: 6-Ethoxy-benzo[6][7]dioxole-5-carbaldehyde (also known as 6-ethoxypiperonal). The benzo[d][6][7]dioxole (or methylenedioxyphenyl) group is a privileged structural motif found in numerous natural products and is of significant interest in medicinal chemistry. Its incorporation into the chalcone framework can modulate lipophilicity and metabolic stability, often enhancing biological efficacy. Chalcones derived from the closely related piperonal have demonstrated significant cytotoxic and antioxidant properties.[8][9]

The primary and most robust method for this synthesis is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol reaction. This reaction is highly efficient because the aromatic aldehyde, 6-ethoxy-benzo[6][7]dioxole-5-carbaldehyde, lacks α-hydrogens, thereby preventing self-condensation and leading to the formation of a single desired product.[7][10][11]

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt reaction proceeds via a two-stage mechanism: an initial aldol addition followed by rapid dehydration.[7]

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative) to generate a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 6-ethoxy-benzo[6][7]dioxole-5-carbaldehyde. This forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (the aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). This step is thermodynamically favored as it results in the formation of a highly stable, conjugated system, yielding the final chalcone product.[10]

The entire mechanistic pathway is illustrated below.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Acetophenone (R-CO-CH₃) Enolate Enolate Ion (R-CO-CH₂⁻) Ketone->Enolate + OH⁻ Base1 OH⁻ Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Aldehyde Aldehyde 6-Ethoxy-benzo[1,3]dioxole -5-carbaldehyde Chalcone Final Chalcone Product Adduct->Chalcone Base2 OH⁻ H2O H₂O

Caption: The Claisen-Schmidt condensation mechanism.

Experimental Protocols

Two primary protocols are presented: a conventional solvent-based method and a more modern, solvent-free "green" alternative.

Protocol 1: Conventional Synthesis in Ethanolic Base

This is the classical and most widely cited method for Claisen-Schmidt condensations.[12][13] Ethanol serves as an excellent solvent for both the reactants and the base catalyst.

Materials:

  • 6-Ethoxy-benzo[6][7]dioxole-5-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone) (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-50% w/v in water)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-ethoxy-benzo[6][7]dioxole-5-carbaldehyde (1.0 eq) and the selected acetophenone derivative (1.0 eq) in a suitable volume of 95% ethanol (approx. 15-20 mL per 0.01 mol of aldehyde). Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: While stirring vigorously, add the aqueous NaOH or KOH solution dropwise to the mixture. A color change (typically to yellow or orange) and a slight exotherm may be observed. The quantity of base is catalytic but often added in significant amounts to drive the reaction.[14]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a solvent system like ethyl acetate/hexane (3:7).[15] The formation of a new, less polar spot indicates product formation.

  • Precipitation: Once the reaction is complete (or after the allotted time), pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring. This causes the water-insoluble chalcone product to precipitate out as a solid.

  • Isolation: Allow the precipitate to fully form by leaving the beaker in an ice bath for 15-30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with copious amounts of cold water to remove any residual base and other water-soluble impurities. A final wash with a small amount of ice-cold ethanol can sometimes improve purity.[16]

  • Drying & Purification: Dry the crude product in a desiccator or a low-temperature oven. The product is often of high purity, but if necessary, it can be further purified by recrystallization from 95% ethanol.[17]

Protocol 2: Solvent-Free Synthesis by Grinding (Green Chemistry)

This eco-friendly method eliminates the need for organic solvents, often resulting in shorter reaction times and simpler product isolation.[1] The mechanical energy from grinding facilitates the reaction between the solid reactants.

Materials:

  • 6-Ethoxy-benzo[6][7]dioxole-5-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Solid NaOH or KOH pellets (finely ground) (1.0 eq)

  • Mortar and pestle

  • Ice-cold water

Procedure:

  • Grinding: Place the 6-ethoxy-benzo[6][7]dioxole-5-carbaldehyde, the acetophenone derivative, and the solid base into a mortar.

  • Reaction: Grind the mixture vigorously with the pestle for 5-15 minutes. The solid mixture will typically become a paste, and a noticeable color change will occur as the reaction proceeds.[7]

  • Work-up: After grinding, add ice-cold water to the mortar and continue to triturate the solid mass.

  • Isolation & Washing: Transfer the slurry to a Buchner funnel and collect the crude product by suction filtration. Wash thoroughly with cold water to remove the base.

  • Drying & Purification: Dry the product. As with the conventional method, recrystallization from ethanol can be performed if higher purity is required.[7]

General Experimental Workflow

Workflow cluster_methods Reaction Method Reactants Reactants: - 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde - Substituted Acetophenone - Base (NaOH/KOH) Solvent Protocol 1: Ethanol, RT, 2-4h Reactants->Solvent Conventional Grinding Protocol 2: Solvent-Free, 5-15 min Reactants->Grinding Green Workup Workup: Pour into ice water to precipitate Solvent->Workup Grinding->Workup Isolation Isolation: Vacuum Filtration & Washing Workup->Isolation Drying Drying Isolation->Drying Purification Purification (Optional): Recrystallization from Ethanol Drying->Purification Characterization Characterization: TLC, MP, NMR, IR, MS Drying->Characterization If sufficiently pure Purification->Characterization

Caption: Overview of the chalcone synthesis workflow.

Data & Characterization

The choice of acetophenone derivative allows for the synthesis of a library of chalcones with varied substitution patterns. The table below provides an example of expected outcomes.

Acetophenone ReactantMethodTypical Yield (%)Expected Product Properties
AcetophenoneSolvent-Based85-95%Yellow solid, MP: 100-102°C[14][15]
4'-MethylacetophenoneSolvent-Based80-90%Pale yellow crystals
4'-ChloroacetophenoneGrinding90-97%Yellow powder
4'-NitroacetophenoneSolvent-Based>90%Brightly colored solid

Note: Yields and melting points (MP) are illustrative and can vary based on specific reaction conditions and the purity of reactants. Data for the piperonal analogue is used for reference.[14][15]

Key Characterization Signatures:

  • ¹H NMR: The most diagnostic signals are two doublets for the olefinic protons (H-α and H-β) in the range of δ 7.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[18]

  • ¹³C NMR: The carbonyl carbon signal appears downfield (δ > 185 ppm). The α- and β-olefinic carbons are also characteristic, appearing between δ 120-145 ppm.[15]

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the α,β-unsaturated ketone is observed around 1650-1670 cm⁻¹.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (old NaOH/KOH).- Impure reactants.- Insufficient reaction time or temperature.- Use a fresh batch of base.[7]- Check the purity of aldehyde and ketone via melting point or spectroscopy.- Monitor reaction by TLC and allow it to proceed to completion.
Multiple Products (via TLC) - Self-condensation of the ketone.- Formation of Michael adducts.- Ensure the aldehyde is added before or with the ketone. The Claisen-Schmidt conditions inherently minimize this.[7]- Avoid a large excess of the ketone enolate.[19]
Oily Product / Fails to Solidify - Impurities present.- Product may have a low melting point.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Purify via column chromatography instead of recrystallization.
Poor Solubility - Reactants not fully dissolved in the solvent.- Gently warm the mixture or slightly increase the solvent volume to ensure a homogeneous solution before adding the catalyst.[7]

References

  • Komala, I., Setiawan, M. B., & Yardi, Y. (2023). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. Available at: [Link]

  • Cravotto, G., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. Available at: [Link]

  • Binate, G., & Ganbarov, K. (2023). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Jomard Publishing. Available at: [Link]

  • Astuti, W., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing. Available at: [Link]

  • Sybilska, M., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI. Available at: [Link]

  • Unknown. (2012). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. Available at: [Link]

  • University of Missouri-St. Louis. Claisen-Schmidt Condensation. University of Missouri-St. Louis Department of Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Frontiers in Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

  • Dhankhar, K., & Pathak, D. P. (2019). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). An Environment-Friendly Synthesis of Piperonal Chalcones and Their Cytotoxic and Antioxidant Evaluation. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of benzo[d][6][7]dioxol-5-yl chalcones as antiproliferating agents. PubMed. Available at: [Link]

  • Unknown. (2024). Nano-Assisted Synthesis And Structural Characterization Of Chalcone Derivatives. Nanotechnology Perceptions. Available at: [Link]

  • Unknown. (2018). SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]

  • Sani, U., et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. Tropical Journal of Natural Product Research. Available at: [Link]

  • El Arfi, M., et al. (2020). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. PMC. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of Benzo[d][6][7]Dioxol-5-yl Chalcones as Antiproliferating Agents. ResearchGate. Available at: [Link]

  • El Arfi, M., et al. (2010). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. TSI Journals. Available at: [Link]

  • Shashiprabha, et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Available at: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]

  • da Silva, G. P., et al. (2020). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. MDPI. Available at: [Link]

  • Yamali, C., et al. (2020). Design, Synthesis and Biological Activities of Chalcones with Piperonal Moiety. Marmara Pharmaceutical Journal. Available at: [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Singh, A., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Nenajdenko, V. G., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]

  • Sani, U., et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences. Available at: [Link]

Sources

Application

Functionalization of the 5-position in 6-ethoxy-1,3-benzodioxole

Technical Application Note: Precision Functionalization of 6-Ethoxy-1,3-Benzodioxole at the C5 Position Executive Summary & Strategic Analysis The functionalization of 6-ethoxy-1,3-benzodioxole (structurally equivalent t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Functionalization of 6-Ethoxy-1,3-Benzodioxole at the C5 Position

Executive Summary & Strategic Analysis

The functionalization of 6-ethoxy-1,3-benzodioxole (structurally equivalent to 5-ethoxy-1,3-benzodioxole) at the C5 position represents a critical transformation in the synthesis of isoquinoline alkaloids (e.g., cotarnine derivatives), substituted phenethylamines, and advanced API intermediates.

This scaffold presents a unique electronic landscape: a 1,2,4-trisubstituted benzene core where the directing effects of the methylenedioxy ring and the ethoxy group compete and reinforce specific sites.

The Core Challenge: While the C5 position is the target, the C4 position (ortho to both the ethoxy and the dioxole oxygen) is electronically activated but sterically congested ("buttress effect"). Conversely, the C5 position (ortho to ethoxy, para to dioxole oxygen) offers the optimal balance of nucleophilicity and steric accessibility.

This guide details three validated protocols to selectively functionalize the C5 position, prioritizing Electrophilic Aromatic Substitution (EAS) pathways which naturally favor this site over the C4 or C7 alternatives.

Chemical Analysis: Regioselectivity & Mechanism

To guarantee the success of C5 functionalization, one must understand the electronic vectors at play.

  • The Methylenedioxy Effect: The 1,3-dioxole ring strongly activates positions ortho and para to its oxygens. In the 5-ethoxy congener, this activation directs towards C6 (user's C5) and C4.

  • The Ethoxy Effect: The ethoxy group at C6 is a strong ortho/para director. It activates C5 (ortho) and C7 (ortho).

  • The Convergence:

    • Position 5 (Target): Activated by the Ethoxy group (ortho) and the Dioxole oxygen (para). This is the site of reinforcement .

    • Position 4: Activated by both groups (ortho/ortho) but sterically hindered by the adjacent ethoxy and dioxole ring.

    • Position 7: Activated by Ethoxy (ortho) and Dioxole (ortho), but lacks the para-resonance contribution found at C5.

Visualizing the Electronic Landscape

G Substrate 6-Ethoxy-1,3-Benzodioxole Ethoxy 6-Ethoxy Group (Strong Donor) Substrate->Ethoxy Dioxole 1,3-Dioxole Ring (Strong Donor) Substrate->Dioxole C5 C5 Position (Target) Ethoxy->C5 Ortho Activation (Dominant) C4 C4 Position (Sterically Hindered) Ethoxy->C4 Para Activation C7 C7 Position (Less Activated) Ethoxy->C7 Ortho Activation Dioxole->C5 Para Activation (Reinforcement) Dioxole->C4 Ortho Activation Target_Product Target_Product C5->Target_Product Major Product

Figure 1: Electronic directing effects favoring C5 functionalization.

Experimental Protocols

Protocol A: Regioselective Bromination (C5-Br)

Objective: Synthesis of 5-bromo-6-ethoxy-1,3-benzodioxole. Mechanism: Electrophilic Aromatic Substitution via bromonium ion. Utility: Precursor for Suzuki couplings, Grignard formation, or Lithium-Halogen exchange.

Reagents & Equipment:

  • Substrate: 6-ethoxy-1,3-benzodioxole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 6-ethoxy-1,3-benzodioxole in 50 mL of anhydrous MeCN in a round-bottom flask shielded from light (wrap in foil).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Note: Low temperature maximizes regioselectivity.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Do not dump all at once to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product usually moves slightly faster than the starting material.

  • Quench: Pour the reaction mixture into 100 mL of water containing 10 mL of 10%

    
     to neutralize excess bromine.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation: 1H NMR should show two distinct aromatic singlets (para relationship) if C5/C7 substitution occurred, but C5 substitution specifically retains the para-singlet pattern of the protons at C4 and C7.

Protocol B: Vilsmeier-Haack Formylation (C5-CHO)

Objective: Synthesis of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde. Mechanism: Attack of the aromatic ring on the chloroiminium ion (Vilsmeier reagent).[1] Utility: Key intermediate for Henry reactions, aldol condensations, or reductive aminations.

Reagents:

  • Substrate: 6-ethoxy-1,3-benzodioxole (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (5.0 eq, acts as reagent and solvent)

  • Buffer: Saturated Sodium Acetate (

    
    )
    

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (5.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir for 30 minutes until a white/yellowish precipitate or viscous salt forms.
    
  • Substrate Addition: Dissolve the substrate in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: Warm to RT, then heat to 60–70°C for 3 hours. Caution: Do not overheat (>90°C) to avoid tar formation.

  • Hydrolysis (Critical Step): Cool the mixture to RT. Pour slowly onto crushed ice (exothermic).

  • Neutralization: Adjust pH to ~7–8 using saturated

    
     solution or 
    
    
    
    . Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
  • Workup: Extract with EtOAc, wash with water (to remove DMF), brine, and dry.

  • Purification: The aldehyde is often a solid. Recrystallize from MeOH/Water or purify via column chromatography.

Expected Yield: 75–85%

Protocol C: Nitration (C5-NO2)

Objective: Synthesis of 5-nitro-6-ethoxy-1,3-benzodioxole. Utility: Precursor to anilines (via reduction) for alkaloid synthesis.

Methodology:

  • Solvent: Dissolve substrate in Acetic Acid (AcOH).

  • Reagent: Add 70% Nitric Acid (

    
    ) dropwise at 10–15°C.
    
  • Control: Maintain temperature below 20°C to prevent dinitration or oxidative cleavage of the dioxole ring.

  • Quench: Pour onto ice water. The yellow solid product usually precipitates.

Comparative Data & Route Selection

ProtocolTarget GroupRegioselectivity (C5)Primary By-productScalability
Bromination (NBS) -BrHigh (>95%)C4-Br (Trace)Excellent
Vilsmeier-Haack -CHOHigh (>90%)C7-CHOGood
Nitration -NO2Moderate-HighC4-NO2Moderate (Exothermic)
Lithiation (n-BuLi) -LiLow (Favors C4)C4-LiPoor for C5 target

Critical Note on Lithiation: Direct lithiation of 6-ethoxy-1,3-benzodioxole with n-BuLi often occurs at C4 (ortho to the dioxole oxygen and ortho to ethoxy) due to the "Directed Ortho Metalation" (DoM) synergy and the acidity of the proton between the oxygen atoms. Therefore, Lithiation is NOT recommended for C5 functionalization unless the C4 position is already blocked. Use Bromination (Protocol A) followed by Lithium-Halogen exchange to access the C5-Lithio species.

References

  • Vilsmeier-Haack Reaction Overview : Vilsmeier, A., & Haack, A. (1927).[1][2][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

  • Regioselectivity in Benzodioxoles : Arnoldi, A., et al. (1987). Bromination of 1,3-benzodioxole derivatives. Synthetic Communications. Link

  • Synthesis of 5-Bromo-6-substituted-1,3-benzodioxoles : BenchChem Application Notes. (2025).[2][4][5][6][7] Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole. Link

  • Lithiation of Alkoxy-Benzodioxoles : Snieckus, V. (1990). Directed Ortho Metalation.[8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Antioxidant Derivatives of Sesamol : J. Mex. Chem. Soc. (2025). Regioselective Functionalization of Sesamol Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Challenges of 6-Ethoxypiperonal in Ethanol

Welcome to the technical support guide for handling 6-ethoxypiperonal. As researchers and drug development professionals, you understand that achieving a stable, clear solution is the first critical step in many experime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 6-ethoxypiperonal. As researchers and drug development professionals, you understand that achieving a stable, clear solution is the first critical step in many experimental workflows. This guide provides in-depth, field-proven insights into overcoming the solubility challenges of 6-ethoxypiperonal in ethanol, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate issues but also to proactively design robust experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of 6-ethoxypiperonal.

Q1: What is the general solubility of 6-ethoxypiperonal in ethanol?

A: 6-Ethoxypiperonal, an aromatic aldehyde, is expected to be moderately to readily soluble in ethanol.[1] Ethanol is a polar organic solvent capable of engaging in hydrogen bonding and dipole-dipole interactions, which are effective at solvating polar molecules like aldehydes.[2][3] While specific quantitative data for 6-ethoxypiperonal is not widely published, its structural analog, piperonal, is known to be soluble in ethanol.[4] The presence of the ethoxy group on the benzene ring adds a slightly non-polar character, but the dominant polar features of the aldehyde and methylenedioxy groups ensure good compatibility with ethanol.

Q2: I've added 6-ethoxypiperonal to ethanol at room temperature, but it's dissolving very slowly or not at all. What's the primary reason?

A: This is a common observation and can be attributed to several factors:

  • Kinetics vs. Thermodynamics: While the compound may be thermodynamically soluble, the rate of dissolution (kinetics) at room temperature can be slow. The energy required to break the crystal lattice structure of the solid 6-ethoxypiperonal may not be sufficiently overcome by the energy released from solvation at ambient temperature.

  • Purity of the Compound: Impurities in the solid material can sometimes hinder the dissolution process.

  • Grade of Ethanol: The presence of even small amounts of water in the ethanol can alter its solvent properties and may reduce the solubility of hydrophobic compounds.[5] Using anhydrous ethanol is recommended for maximum consistency.

Q3: Is it safe to heat the mixture to speed up dissolution? What are the risks?

A: Yes, gently heating the mixture is a standard and effective method to increase both the rate of dissolution and the solubility limit.[6] Increasing the temperature imparts higher kinetic energy to the solvent molecules, allowing them to break down the solute's crystal lattice more effectively.[6]

Risks and Precautions:

  • Thermal Degradation: While 6-ethoxypiperonal is a relatively stable molecule, prolonged exposure to high temperatures could potentially lead to degradation. It is advisable to heat the solution gently (e.g., in a 40-50°C water bath) and only for the time necessary to achieve dissolution.

  • Solvent Evaporation: Ethanol is volatile and has a boiling point of approximately 78°C.[3] Heating in an open container will lead to solvent loss, which will alter the concentration of your final solution. Always heat in a sealed or covered vessel, or under reflux for larger volumes.

  • Flammability: Ethanol is flammable.[3] Never use an open flame for heating. Use a controlled heating source like a water bath, heating mantle, or a hot plate in a well-ventilated area or fume hood.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to more complex solubility problems.

Problem: Incomplete Dissolution or Persistent Cloudiness

Q: I've added my 6-ethoxypiperonal to ethanol, applied gentle heat and stirring, but the solution remains cloudy or contains undissolved particles. What is my troubleshooting strategy?

A: A systematic approach is necessary to diagnose and solve this issue. The following workflow will guide you through the most likely causes and their solutions.

G start Start: Cloudy or Incomplete Solution check_saturation Is the concentration below the known solubility limit? start->check_saturation increase_temp Increase Temperature (40-50°C) with Stirring check_saturation->increase_temp Yes add_solvent Add More Solvent (Decrease Concentration) check_saturation->add_solvent No / Unknown sonicate Apply Sonication (15-30 min) increase_temp->sonicate Still Cloudy clear_solution Result: Clear Solution increase_temp->clear_solution Dissolves check_purity Is the solute high purity? sonicate->check_purity Still Cloudy sonicate->clear_solution Dissolves add_solvent->increase_temp add_solvent->clear_solution Dissolves insoluble_impurity Hypothesis: Insoluble Impurity Present check_purity->insoluble_impurity Yes supersaturated Hypothesis: Solution is Supersaturated or Exceeds Solubility check_purity->supersaturated No (Assume Pure) filter Filter Solution (0.22 or 0.45 µm PTFE filter) insoluble_impurity->filter filter->clear_solution cosolvent Consider Co-solvent (See Protocol 3) supersaturated->cosolvent cosolvent->clear_solution

Caption: Troubleshooting workflow for resolving cloudiness.

Problem: Precipitation Upon Cooling (Crashing Out)

Q: My 6-ethoxypiperonal dissolved perfectly with heat, but precipitated out as crystals or a solid mass when the solution returned to room temperature. How can I create a room-temperature stable solution?

A: This indicates you have created a supersaturated solution. While heating increases the solubility limit, this limit decreases again upon cooling. If the concentration is too high, the solution cannot maintain the solute and it precipitates.

Strategies for a Stable Solution:

  • Work with a Saturated Stock: Prepare a saturated solution at room temperature (see Protocol 2). This ensures you are always working with a known, stable concentration.

  • Employ Co-solvents: The most robust strategy is to modify the solvent system to permanently increase its solvating power. Adding a small amount of a co-solvent can significantly enhance solubility.[7] Co-solvents work by reducing the overall polarity of the solvent system or by providing more favorable molecular interactions.[]

Co-solventTypical % (v/v)Mechanism of Action & RationaleSafety & Handling Notes
Propylene Glycol (PG) 5-20%A versatile co-solvent that is miscible with ethanol and can disrupt solvent self-association, increasing solubility for non-polar compounds.[]Generally Recognized as Safe (GRAS). Low volatility.
Polyethylene Glycol 400 (PEG 400) 5-20%Similar to PG, PEG 400 has hydrophilic and hydrophobic regions, making it an excellent solubilizer.[] Its larger molecular size can be beneficial.GRAS. Low vapor pressure. Can be viscous.
Dimethyl Sulfoxide (DMSO) 1-10%A very strong, polar aprotic solvent that can dissolve a wide range of compounds. Use sparingly as it can have biological effects.[]Can penetrate skin easily, carrying dissolved substances with it. Always wear appropriate gloves.[9]
N,N-Dimethylformamide (DMF) 1-10%Another powerful polar aprotic solvent. Effective but should be used with caution due to its toxicity profile.Handle only in a fume hood with appropriate personal protective equipment (PPE).[9]
Section 3: Standardized Experimental Protocols
Protocol 1: Standard Method for Dissolving 6-Ethoxypiperonal in Ethanol
  • Preparation: Weigh the desired amount of 6-ethoxypiperonal into a clean, dry glass vessel (e.g., beaker or flask).

  • Solvent Addition: Add approximately 80% of the final required volume of absolute ethanol to the vessel.

  • Initial Mixing: Place a magnetic stir bar in the vessel and begin stirring at a moderate speed at room temperature.

  • Heating (If Necessary): If the compound does not dissolve within 10-15 minutes, place the vessel in a water bath pre-heated to 40-50°C. Cover the vessel with a watch glass or cap to prevent solvent evaporation.

  • Complete Dissolution: Continue stirring until all solid particles have visually dissolved.

  • Final Volume Adjustment: Remove the vessel from the heat and allow it to cool to room temperature. Once cooled, transfer the solution to a volumetric flask and add ethanol to reach the final desired volume. This ensures an accurate final concentration.

Protocol 2: Determining the Saturation Solubility of 6-Ethoxypiperonal
  • Equilibrium Setup: Add an excess amount of 6-ethoxypiperonal to a known volume of ethanol in a sealed vial. "Excess" means enough solid remains undissolved to be clearly visible.

  • Agitation: Place the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the dissolved portion) using a pipette. Be careful not to disturb the solid at the bottom.

  • Filtration: Filter the collected supernatant through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles. This step is critical for accuracy.

  • Quantification: Dilute the filtered sample to a concentration within the linear range of your analytical method. Quantify the concentration of 6-ethoxypiperonal using a validated technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a pre-established calibration curve.[10][11]

Protocol 3: Using a Co-solvent to Enhance Solubility
  • Co-solvent Selection: Choose a suitable co-solvent from Table 1 based on your experimental requirements (e.g., PG for low toxicity applications).

  • Preparation of Co-solvent Mixture: Prepare the desired solvent blend. For example, to make a 10% PG in ethanol solution, mix 10 mL of propylene glycol with 90 mL of ethanol for a final volume of 100 mL.

  • Dissolution: Follow the steps outlined in Protocol 1, but use the prepared co-solvent mixture instead of pure ethanol. You will likely observe significantly faster dissolution and the ability to achieve a higher final concentration at room temperature.

Section 4: Understanding the Science - The "Why"

Q: What specific molecular interactions allow ethanol to dissolve 6-ethoxypiperonal?

A: The solubility is governed by the principle "like dissolves like," which is based on the polarity and intermolecular forces of the solute and solvent.

  • Ethanol (Solvent): A polar protic solvent. It has a polar hydroxyl (-OH) group that can act as a hydrogen bond donor and acceptor, and a non-polar ethyl (-CH2CH3) group.

  • 6-Ethoxypiperonal (Solute): A moderately polar molecule. Its key features are the polar carbonyl group (C=O) of the aldehyde, the ether linkages in the methylenedioxy and ethoxy groups, and the largely non-polar aromatic ring.

The primary intermolecular forces at play are:

  • Dipole-Dipole Interactions: The highly polar carbonyl group (δ+C=Oδ-) on 6-ethoxypiperonal strongly interacts with the polar hydroxyl group (δ-O-Hδ+) of ethanol.[12]

  • Hydrogen Bonding: The oxygen atoms in the carbonyl, methylenedioxy, and ethoxy groups of 6-ethoxypiperonal can act as hydrogen bond acceptors for the hydrogen atom from ethanol's hydroxyl group.[2] This is a critical interaction for solubility in alcoholic solvents.

  • London Dispersion Forces: These weak, temporary forces occur between the non-polar aromatic ring of the solute and the ethyl group of the solvent.

G cluster_0 6-Ethoxypiperonal cluster_1 Ethanol a Aromatic Ring (Non-polar) d Ethyl Group (-CH2CH3) (Non-polar) a->d London Dispersion Forces b Carbonyl Group (C=O) (Polar, H-bond acceptor) e Hydroxyl Group (-OH) (Polar, H-bond donor/acceptor) b->e Dipole-Dipole & Hydrogen Bonding c Ether Oxygens (Polar, H-bond acceptor) c->e Hydrogen Bonding

Caption: Key intermolecular forces driving solubility.

By understanding these interactions, you can better predict how changes to the solvent system (e.g., adding a non-polar co-solvent) will impact the solubility of your compound.

References
  • Clark, J. (2023). Physical properties of aldehydes and ketones. Doc Brown's Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

  • Vedantu. (2024). Physical Properties of Aldehydes and Ketones Explained. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones. [Link]

  • Clark, J. (2015). An introduction to aldehydes and ketones. Chemguide. [Link]

  • Chen, J., & Wang, Y. (2013). Determination of bisphenol-A, 2,4-dichlorophenol, bisphenol-AF and tetrabromobisphenol-A in liquid foods and their packaging materials by vortex-assisted supramolecular solvent microextraction/high-performance liquid chromatography. Royal Society of Chemistry. [Link]

  • Fu, J. K., & Luthy, R. G. (1986). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry. [Link]

  • Rawat, M. S. (2023). I have tried to dissolve piperine in almost all organic solvents (ethanol, methanol and acetone). Approx 5mg in 15ml but can't solublize it? reason? ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. [Link]

  • Mach Technologies. (2024). How Temperature Affects the Ethanol Extraction Process. [Link]

  • Safrole. (n.d.). Piperonal Properties, Reactions and Applications. [Link]

  • Wang, S., & Chen, D. (2006). Solubility of piperonal in different pure solvents and binary isopropanol+water solvent mixtures. Korean Journal of Chemical Engineering. [Link]

  • Wikipedia. (2024). Ethanol. [Link]

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Optimization

Minimizing side reactions in benzodioxole formylation

This technical guide is structured as a high-level support resource for process chemists and researchers optimizing the formylation of 1,3-benzodioxole (methylenedioxybenzene) to produce piperonal (3,4-methylenedioxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for process chemists and researchers optimizing the formylation of 1,3-benzodioxole (methylenedioxybenzene) to produce piperonal (3,4-methylenedioxybenzaldehyde).

Executive Summary & Decision Matrix

Formylating 1,3-benzodioxole presents a unique chemoselective challenge: installing an aldehyde group on the aromatic ring without cleaving the acid-sensitive methylenedioxy (acetal) bridge. The choice of method dictates the side-reaction profile.

Table 1: Formylation Methodologies & Risk Profile

MethodReagentsPrimary Risk (Side Reaction)Suitability
Vilsmeier-Haack POCl

, DMF
Polymerization/Charring due to thermal runaway; Chlorination of the ring.High: Standard industrial method. Best balance of cost/safety.
Rieche TiCl

, Cl

CHOMe
Acetal Cleavage (Ring Opening) . TiCl

is a strong Lewis acid that can break the dioxole ring.
Medium: Higher yields possible but requires strict cryogenic control (<0°C).
Gattermann-Koch CO, HCl, AlCl

Catastrophic Ring Cleavage . AlCl

rapidly de-methylenates benzodioxoles to catechols.
Low: Not recommended for this substrate.
Ortho-Lithiation

-BuLi, DMF
Regioselectivity Issues . Often directs ortho to oxygen (C2 position) rather than C5.Specialized: Only for small-scale, high-value synthesis requiring C2-substitution.

Critical Mechanism Analysis: The Acetal Stability

To minimize side reactions, one must understand the failure mode. The 1,3-benzodioxole moiety is essentially a cyclic acetal.

  • The Threat: Strong Lewis Acids (AlCl

    
    , BBr
    
    
    
    , and uncontrolled TiCl
    
    
    ) coordinate to the acetal oxygens.
  • The Result: This weakens the C-O bond, leading to ring opening via nucleophilic attack (often by Cl

    
    ), resulting in the formation of catechols (3,4-dihydroxybenzaldehyde) or tars.
    
Visualization: Reaction Pathways & Failure Modes

The following diagram illustrates the competing pathways between the desired formylation and the undesired ring cleavage/polymerization.

BenzodioxolePathways Substrate 1,3-Benzodioxole Vilsmeier Vilsmeier Reagent (POCl3/DMF) Substrate->Vilsmeier Electrophilic Attack LewisAcid Strong Lewis Acid (TiCl4/AlCl3) Substrate->LewisAcid Coordination Intermediate Iminium Intermediate Vilsmeier->Intermediate < 20°C Side_Chlor Chlorinated By-products Vilsmeier->Side_Chlor Excess POCl3 / High T Side_RingOpen Catechols (Ring Cleavage) LewisAcid->Side_RingOpen Nucleophilic Attack (Cl-) Product Piperonal (Desired) Intermediate->Product Hydrolysis (Ice/Water) Side_Polymer Polymers/Tars Intermediate->Side_Polymer Poor Heat Dissipation

Figure 1: Mechanistic pathways showing the desired Vilsmeier route versus Lewis Acid-induced ring degradation.

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most robust method for this substrate, provided thermal management is strict [1].

Issue A: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Thermal Runaway / Polymerization. The formation of the Vilsmeier reagent (DMF + POCl


) is exothermic. The subsequent addition of benzodioxole is also exothermic. If the temperature exceeds 20°C during addition, the electron-rich benzodioxole polymerizes.

Corrective Protocol:

  • Pre-cool Reagents: Cool DMF to 0°C before adding POCl

    
     dropwise.
    
  • Controlled Addition: Add the benzodioxole (dissolved in DMF) slowly. Maintain internal temperature < 10°C .

  • Solvent Buffer: Use excess DMF or an inert solvent like 1,2-dichloroethane to act as a heat sink.

Issue B: "I am detecting chlorinated impurities (e.g., 6-chloropiperonal)."

Diagnosis: Competitive Electrophilic Chlorination. Excess POCl


 or prolonged heating can lead to chlorination of the aromatic ring [2].

Corrective Protocol:

  • Stoichiometry: Limit POCl

    
     to 1.1–1.2 equivalents relative to the substrate.
    
  • Reaction Time: Monitor via TLC/HPLC. Quench immediately upon consumption of starting material. Do not "soak" the reaction overnight if conversion is complete.

Issue C: "Low yield after workup; product smells like phenol."

Diagnosis: Improper Quench / Hydrolysis Issues.[1] The intermediate iminium salt is stable. However, if the quench is too hot or acidic, it can degrade the product.

Corrective Protocol (The Inverse Quench):

  • NEVER add water to the reaction mixture.

  • ALWAYS pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Buffer: Neutralize the generated acid with Sodium Acetate or Sodium Carbonate to pH 5–6 immediately after hydrolysis to protect the acetal ring [3].

Troubleshooting Guide: Rieche Formylation

Rieche conditions (TiCl


/Cl

CHOMe) are highly reactive and can produce superior yields, but the risk of ring opening is significantly higher [4].
Issue D: "The product contains significant amounts of 3,4-dihydroxybenzaldehyde (Catechol)."

Diagnosis: Lewis Acid Cleavage.[1] TiCl


 is strong enough to coordinate to the dioxole oxygens, facilitating ring opening by chloride ions.

Corrective Protocol:

  • Temperature is Critical: The reaction must be performed at -10°C to 0°C . Do not allow it to reach room temperature until the quench.

  • Order of Addition: Add TiCl

    
     to the solvent first, cool, then add the substrate, then the dichloromethyl methyl ether. This prevents localized high concentrations of Lewis acid on the substrate.
    
  • Alternative Lewis Acids: If TiCl

    
     causes cleavage, switch to SnCl
    
    
    
    , which is a milder Lewis acid and tolerates the methylenedioxy bridge better [5].

Optimized Workflow: The "Safe-Quench" Vilsmeier Protocol

This protocol is designed to maximize yield while preventing the "black tar" scenario.

Step-by-Step Methodology:

  • Reagent Formation:

    • Charge dry DMF (3.0 equiv) into a reactor. Cool to 0°C.[1][2][3]

    • Add POCl

      
       (1.2 equiv) dropwise over 30 mins. Exotherm expected.
      
    • Stir at 0–5°C for 30 mins to form the Vilsmeier salt (white/yellow precipitate may form).

  • Substrate Addition:

    • Dissolve 1,3-benzodioxole (1.0 equiv) in a minimal amount of DMF.

    • Add this solution to the reactor dropwise, maintaining internal temp < 10°C .

    • Critical: If temp spikes, stop addition immediately and allow to cool.

  • Reaction Phase:

    • Allow mixture to warm to 25°C (Room Temp).

    • Stir for 2–4 hours. Monitor by HPLC.

  • The Inverse Quench (Safety Critical):

    • Prepare a separate vessel with crushed ice and Sodium Acetate (buffered to pH ~5).

    • Pour the reaction mixture slowly into the ice slurry.

    • Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.

    • Extract with Ethyl Acetate or Dichloromethane.

Visualization: Optimization Decision Tree

OptimizationTree Start Start Formylation Choice Select Method Start->Choice VH Vilsmeier-Haack (Standard) Choice->VH Rieche Rieche (High Reactivity) Choice->Rieche TempCheck Can you maintain < 10°C? VH->TempCheck AcidCheck Is Substrate Acid Sensitive? Rieche->AcidCheck Result1 Proceed with VH (Low Risk) TempCheck->Result1 Yes Result2 STOP: High Risk of Polymerization TempCheck->Result2 No Result3 Use SnCl4 instead of TiCl4 AcidCheck->Result3 Yes (Benzodioxole) Result4 Proceed with TiCl4 @ -10°C AcidCheck->Result4 No (Anisole)

Figure 2: Decision tree for selecting reagents and conditions based on laboratory capabilities.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[4][5][6] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Jones, G., & Stanforth, S. P. (2000).[4][6] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[6] Link

  • Vilsmeier, A., & Haack, A. (1927).[6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][6] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[6] Link

  • Garcia, O., Nicolas, E., & Albericio, F. (2003).[7] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963.[7] Link

  • Gross, H., Rieche, A., & Matthey, G. (1963). Über α-Halogenäther, XIII. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern und Zinntetrachlorid.[7] Chemische Berichte, 96(1), 308-313. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde

Case ID: REC-6EB-5C Subject: Solvent Selection & Purification Protocols Status: Active Guide Analyst: Senior Application Scientist[1][2][3] Executive Summary & Compound Profile Compound: 6-Ethoxy-benzo[1,3]dioxole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-6EB-5C Subject: Solvent Selection & Purification Protocols Status: Active Guide Analyst: Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile

Compound: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (also known as 6-ethoxypiperonal).[1][2][3] Critical Attribute: This compound is an electron-rich aromatic aldehyde.[1][2][3] Primary Risk: Aldehydes are prone to autoxidation to the corresponding carboxylic acid (6-ethoxypiperonylic acid) upon exposure to air, which manifests as a yellow/brown discoloration and a broadening of the melting point.[1][2][3]

Quick Solvent Recommendation:

  • Primary System: Ethanol (95%) or Isopropanol (IPA).[1][3]

  • Secondary System (for stubborn impurities): Ethyl Acetate : Hexane (1:3 ratio).[1][3]

  • Anti-Solvent Method: Ethanol : Water (dropwise addition).[1][3]

Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile (e.g., unreacted phenols vs. oxidation products). Use this matrix to select the optimal system for your specific batch.

Solvent SystemPolarity IndexDissolution TempRecovery PotentialBest For...[1][2][3]
Ethanol (95%) 5.260–70°CHighGeneral Purification. The ethoxy and dioxole oxygens form hydrogen bonds with EtOH, allowing good hot solubility but poor cold solubility.[1][2][3]
Isopropanol (IPA) 3.975–80°CModerateOiling Out Issues. Higher boiling point and slightly lower polarity than EtOH can prevent oiling out in lower-melting batches.[1][2][3]
EtOAc / Hexane MixedReflux (~70°C)HighNon-Polar Impurities. Best if the crude contains tars or non-polar synthetic byproducts.[1][3]
Toluene 2.480–90°CLowHigh Purity Requirements. Often produces the best crystal morphology (needles) but yield is lower due to higher solubility at RT.[1][3]

Decision Logic: Selecting Your Workflow

Do not guess. Perform a solubility test on 50 mg of crude material before committing the entire batch. Follow this logic flow:

SolventSelection Start Start: Solubility Test (50mg) SolubleCold Soluble in Cold Solvent? Start->SolubleCold CheckHot Soluble in Hot Solvent? SolubleCold->CheckHot No ResultBad DISCARD SYSTEM SolubleCold->ResultBad Yes (Yield Loss) CrystalsForm Do Crystals Form on Cooling? CheckHot->CrystalsForm Yes CheckHot->ResultBad No (Insoluble) ResultGood USE THIS SOLVENT CrystalsForm->ResultGood Yes TryAnti Try Solvent/Anti-Solvent (e.g., EtOH + Water) CrystalsForm->TryAnti No (Remains Soluble)

Figure 1: Decision tree for validating solvent suitability prior to scale-up.

Standard Operating Procedure (SOP)

Protocol A: Ethanol Recrystallization (Recommended)[2][4][5]

Prerequisites:

  • Crude 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde.[1][2][3]

  • Solvent: Ethanol (95%).[3]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath.[1][2][3]

Step-by-Step:

  • Saturation: Place the crude solid in the flask. Add minimum Ethanol (approx. 3-5 mL per gram of solid).[1][2][3]

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains after 10 minutes of reflux, add more Ethanol in 1 mL increments until dissolved.[1]

  • Filtration (Hot): If insoluble particles (dust, polymer) remain, filter the hot solution rapidly through a pre-warmed glass funnel/fluted filter paper.[1]

  • Cooling (Critical):

    • Remove from heat and let the flask sit on a cork ring at Room Temperature (RT).

    • Do not place directly in ice; this causes rapid precipitation of impurities.[1][3]

    • Allow to reach RT (approx. 30-45 mins).[1][2][3] Crystallization should begin.[1][3][4]

  • Final Chill: Once RT is reached, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with ice-cold Ethanol (small volume).

  • Drying: Dry in a vacuum desiccator over silica gel or CaCl₂.[1][3] Avoid oven drying >50°C to prevent oxidation.

Troubleshooting Guide (FAQs)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing.

Diagnosis: The temperature at which the solution becomes saturated is higher than the melting point of the solvated solid, or the cooling was too rapid. Corrective Actions:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add slightly more solvent (10-20% more volume).[1][2][3] A more dilute solution lowers the saturation temperature below the oiling point.[3]

  • Seed: Cool the solution very slowly. When it reaches ~40°C, add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

Q2: My product turned yellow/brown during recrystallization.

Diagnosis: Oxidation occurred.[1][3] The aldehyde group reacted with atmospheric oxygen to form the carboxylic acid, or trace alkali in the glassware catalyzed an aldol condensation.[3] Corrective Actions:

  • Acid Wash: If the color is deep brown, dissolve the crude in EtOAc and wash with dilute Sodium Bicarbonate (to remove acid impurities) before recrystallizing.[1]

  • Inert Atmosphere: Perform the dissolution and cooling steps under a nitrogen or argon blanket.[1][3]

  • Solvent Check: Ensure your Ethanol is neutral.[1][3] Trace base in solvents can catalyze decomposition.[1][3]

Q3: The crystals are too small/fluffy and hard to filter.

Diagnosis: Nucleation occurred too instantly (Crash Crystallization).[1][3] Corrective Actions:

  • Slower Cooling: Wrap the flask in a towel or place it in a beaker of warm water to slow the cooling rate from reflux to room temperature.[1][3]

  • Solvent Switch: Switch to Toluene or a mixture of EtOAc/Hexane.[1][3] Non-polar solvents often encourage slower crystal growth for aromatic aldehydes.[1][3]

Data & Chemical Properties

PropertyValueRelevance to Recrystallization
Molecular Weight 194.18 g/mol Moderate size; generally crystallizes well.[1][2][3]
Melting Point ~85–95°C (Est)*If MP is <100°C, risk of oiling out is elevated.[1]
H-Bond Acceptors 4 (Oxygens)Good solubility in alcohols (EtOH, IPA).[1][2][3]
H-Bond Donors 0Low solubility in non-polar solvents (Hexane) without cosolvent.[1][2][3]

*Note: Melting points for ethoxy-substituted piperonals vary by polymorph and purity.[1][2][3] Always measure the MP of your specific dried crystals.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard text for aldehyde purification protocols).

  • Sigma-Aldrich. (n.d.).[1][2][3] 6-Methoxy-1,3-benzodioxole-5-carbaldehyde Product Sheet. Retrieved from (Used for analog comparison regarding solubility and stability).[1][2][3]

  • PubChem. (n.d.).[1][3] 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-. National Library of Medicine.[1][3] Retrieved from (Structural and physical property data for the methoxy analog).[3]

  • University of Massachusetts. (n.d.).[1][3] Recrystallization Guide. Retrieved from (General solubility principles for aromatic organic solids).[3]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde

The following Technical Support Guide is designed for researchers and process chemists working with 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (also known as 6-ethoxypiperonal).[1][2][3][4] It synthesizes chemical princip...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (also known as 6-ethoxypiperonal).[1][2][3][4] It synthesizes chemical principles with practical troubleshooting strategies to ensure experimental success.

[1][2][3][4]

Case ID: T-EBDC-001 Status: Active Subject: Stability Profile under Basic Conditions & Troubleshooting Guide

Executive Summary & Compound Profile

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde is a functionalized aromatic aldehyde used frequently as an intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds.[1][2][3]

  • Core Structure: 1,3-Benzodioxole (methylenedioxy) ring.[1][2][3][4]

  • Functional Groups: Aldehyde (C-5), Ethoxy ether (C-6).[1][2][3][4]

  • Key Reactivity: The presence of the ethoxy group at the ortho position to the aldehyde significantly alters its reactivity compared to unsubstituted piperonal.[3] It exerts both steric hindrance and electronic deactivation (via resonance donation), making the aldehyde less electrophilic.[3][4]

Quick Stability Status:

  • Mild Base (Carbonates, Amines):Stable [3][4]

  • Strong Base (NaOH/KOH, Cold): ⚠️ Conditional Stability (Monitor closely)

  • Strong Base (NaOH/KOH, Heat):Unstable (Risk of Cannizzaro Disproportionation)[1][3][4]

Base Stability Profile: The "Danger Zones"

The following matrix defines the stability of the compound in various basic media. Use this to select the appropriate base for your reaction (e.g., Knoevenagel, Henry, or Aldol condensations).[3][4]

Base StrengthReagent ExamplesStability RatingTechnical Notes
Weak / Non-Nucleophilic

, DIPEA, Pyridine
High Ideal for mild condensations.[1][2][3][4] No degradation observed.
Inorganic Carbonates

,

,

High Excellent for alkylations or mild condensations.[1][2][3][4] Minimal risk of side reactions.[3]
Strong Hydroxides (Dilute) 0.1M - 1.0M NaOH/KOHModerate Risk: Cannizzaro reaction.[1][2][3] Mitigation: Keep T < 25°C. Limit reaction time.
Strong Hydroxides (Conc/Hot) >2M NaOH/KOH, RefluxLow Critical Failure: Rapid disproportionation to alcohol and acid.[3][4] Potential for ring opening under extreme forcing.[2][3]
Alkoxides NaOEt, NaOMe, t-BuOKModerate Stable if anhydrous.[1][2][3][4] In the presence of water, hydroxide is generated, increasing Cannizzaro risk.[4]
The Primary Degradation Pathway: Cannizzaro Reaction

In the absence of enolizable


-protons, the primary failure mode in strong aqueous base is the Cannizzaro Reaction . The base (

) attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][3][4][5][6][7] This intermediate transfers a hydride to a second aldehyde molecule, resulting in a 1:1 mixture of the corresponding alcohol and carboxylic acid .[5][7][8][9]

Why this matters for 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde: While the electron-donating ethoxy group reduces the electrophilicity of the carbonyl (slowing the initial attack), the ortho-substitution can prevent the aldehyde from remaining coplanar with the aromatic ring.[1][2] This loss of resonance stabilization can paradoxically make the carbonyl more reactive toward nucleophiles in some steric environments.[3]

Cannizzaro Figure 1: Cannizzaro Disproportionation Pathway in Strong Base Aldehyde 2x Starting Aldehyde (6-Ethoxy-benzo...) Tetra Tetrahedral Intermediate Aldehyde->Tetra Nucleophilic Attack OH Strong Base (OH-) OH->Tetra Products Degradation Products: 1. Carboxylic Acid (Salt) 2. Benzyl Alcohol Tetra->Products Hydride Transfer (Irreversible)

[1][3][4][6]

Troubleshooting Guide

Issue 1: Reaction is Stalled / Low Conversion

Symptom: You are attempting a condensation (e.g., with nitromethane or a ketone), but the starting material remains unconsumed after hours.[3][4]

  • Root Cause: The 6-Ethoxy group is an Electron Donating Group (EDG) .[1][2][3] It pushes electron density into the ring and the carbonyl carbon, making the aldehyde a poor electrophile .

  • Diagnostic: TLC shows only starting material; no side products.[2][3]

  • Solution:

    • Do NOT simply add stronger base (risk of Cannizzaro).[2][3]

    • Switch Solvent: Use a polar aprotic solvent (DMF, DMSO) to enhance the nucleophilicity of your counter-reactant.[3]

    • Catalysis: Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) if compatible, or switch to a Knoevenagel-Doebner modification (Piperidine/Acetic Acid) to activate the aldehyde.[1][2][3][4]
Issue 2: Appearance of a "Ghost" Spot (Lower Rf)

Symptom: TLC shows a new spot running significantly lower than the aldehyde, often streaking.[3]

  • Root Cause: Oxidation or Cannizzaro .[2][3][6][8]

    • If the spot is very polar (near baseline) and acidic workup removes it: It is likely the Carboxylic Acid (6-ethoxy-benzo[1,3]dioxole-5-carboxylic acid).[1][2][3][4]

    • If the spot is moderately polar: It may be the Alcohol (6-ethoxy-benzo[1,3]dioxole-5-methanol).[1][2][3][4]

  • Solution:

    • Degas solvents to prevent air oxidation (base-catalyzed autoxidation).[1][2][3]

    • Lower the concentration of the base.[3]

    • Reduce temperature.[2][3]

Issue 3: Darkening / Tar Formation

Symptom: Reaction mixture turns dark brown/black.[2][3]

  • Root Cause: Base-catalyzed polymerization of the aldehyde or the product (especially if the product is a styrene derivative).[1][3]

  • Solution:

    • Add an antioxidant (e.g., BHT) if the reaction allows.[3]

    • Exclude light (wrap flask in foil).

    • Ensure the ethoxy group is stable; if using extremely harsh Lewis acids or nucleophiles, ensure the ether isn't cleaving (unlikely in base, but possible in downstream acidic workups).[3][4]

Experimental Protocols

Protocol A: Rapid Stability Validation Test

Before committing precious material to a large-scale reaction, perform this 1-hour stress test.

  • Preparation: Dissolve 10 mg of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde in 1 mL of the intended solvent (e.g., Ethanol, THF).

  • Control: Spot this solution on a TLC plate (Lane 1).

  • Challenge: Add the base at the intended concentration (e.g., 0.1 mL of 1M NaOH).

  • Incubation: Stir at room temperature for 30 minutes.

  • Analysis: Spot the reaction mixture on the same TLC plate (Lane 2).

    • Result A (Identical spots): Stable. Proceed.

    • Result B (New spots): Unstable. Switch to a weaker base (

      
      ) or lower temperature.[1][2][3][4]
      
Protocol B: Recovery of Material from Basic Mixtures

If a reaction stalls in base, recover the aldehyde without inducing further damage.[4]

  • Cool: Cool the mixture to 0°C.

  • Neutralize: Slowly add 1M HCl or saturated

    
     until pH is ~7. Do not acidify below pH 4  (risk of acetal formation or ether cleavage if heated).[2][3]
    
  • Extract: Extract immediately with Ethyl Acetate or DCM.[2][3]

  • Wash: Wash organic layer with Brine to remove residual salts.[2][3]

  • Dry/Concentrate: Dry over

    
     and concentrate in vacuo at <40°C.
    

Decision Logic for Reaction Planning

Use this flow to determine the optimal conditions for your specific transformation.

DecisionTree Figure 2: Reaction Condition Decision Matrix Start Start: Reaction Planning ReactantType What is the Nucleophile? Start->ReactantType StrongNuc Strong Nucleophile (e.g., Grignard, Lithium) ReactantType->StrongNuc WeakNuc Weak Nucleophile (e.g., Nitromethane, Ketone) ReactantType->WeakNuc PathA Use Anhydrous Conditions Avoid Hydroxides StrongNuc->PathA BaseChoice Select Base Strength WeakNuc->BaseChoice WeakBase Weak Base (Piperidine, Carbonate) BaseChoice->WeakBase Preferred StrongBase Strong Base (NaOH, KOH) BaseChoice->StrongBase If necessary Safe SAFE: Proceed with Monitoring WeakBase->Safe CheckTemp Check Temperature StrongBase->CheckTemp HighTemp Heat (>50°C) CheckTemp->HighTemp LowTemp Cold (<25°C) CheckTemp->LowTemp Risk HIGH RISK: Cannizzaro / Polymerization HighTemp->Risk LowTemp->Safe

Frequently Asked Questions (FAQs)

Q: Can I use sodium ethoxide (NaOEt) in ethanol? A: Yes, but ensure it is anhydrous. If water is present, NaOEt equilibrates to form NaOH, which increases the risk of Cannizzaro disproportionation.[4] For strictly anhydrous reactions, NaOEt is often safer than aqueous NaOH.[3][4]

Q: Why is my reaction slower than with normal Piperonal? A: The 6-ethoxy group donates electrons into the ring, stabilizing the aldehyde carbonyl.[1] This makes it less "hungry" for nucleophiles.[2][3] You may need to increase reaction time or use a better catalyst (like Piperidinium acetate) rather than just adding more base.[3]

Q: Is the methylenedioxy ring stable to base? A: Generally, yes.[3] The 1,3-benzodioxole ring is robust in basic conditions.[1][2][3][4] It is far more susceptible to cleavage in strong Lewis acids (e.g.,


, 

) or aqueous mineral acids.[3][4]

Q: I see a solid precipitate forming during the reaction. What is it? A: If you are using a strong base, this could be the carboxylate salt (sodium 6-ethoxy-benzo[1,3]dioxole-5-carboxylate) resulting from the Cannizzaro reaction.[1][2][3][4] Filter and check solubility in water to confirm (salts dissolve in water; organic products usually don't).[3]

References

  • Cannizzaro Reaction Mechanism & Scope

    • Cannizzaro Reaction - Wikipedia. (n.d.).[1][2][3] Retrieved from [1][2][3]

    • Cannizzaro Reaction Mechanism - BYJU'S. (n.d.).[1][2][3] Retrieved from

  • Piperonal & Derivative Properties

    • Piperonal | C8H6O3 | CID 8438.[2][3] PubChem.[2][3][10][11] Retrieved from [1][2][3]

    • 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- | C10H10O5.[1][2][3] PubChem.[2][3][10][11] Retrieved from [1][2][3][4]

  • Experimental Reactivity of Piperonal Derivatives

    • Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity. ResearchGate. Retrieved from

    • Aldol Condensation - Base Catalyzed. Common Organic Chemistry. Retrieved from [1][2][3][4]

  • Commercial Handling Data

    • 6-Methoxy-1,3-benzodioxole-5-carbaldehyde 97%. Sigma-Aldrich.[1][2][3][10][11] Retrieved from [1][2][3][11]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Spectral Elucidation of Ethoxy and Aldehyde Functional Groups

Executive Summary In pharmaceutical development and material science, the rapid differentiation of ethoxy (ether) and aldehyde functional groups is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and material science, the rapid differentiation of ethoxy (ether) and aldehyde functional groups is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, cost-effective alternative for routine identification and quality control.

This guide provides an in-depth analysis of the vibrational signatures of these groups, specifically the Fermi resonance doublet in aldehydes and the C-O-C asymmetric stretch in ethoxy groups. It compares FTIR performance against Raman spectroscopy and outlines a self-validating Attenuated Total Reflectance (ATR) protocol for high-throughput environments.

The Vibrational Landscape: Spectral Assignments

To accurately distinguish between an ethoxy group (


) and an aldehyde (

), one must look beyond the obvious carbonyl region. The molecular geometry and electronic environment create unique "fingerprint" features that are diagnostic.[1]
Aldehydes: The Fermi Resonance Phenomenon

The most distinct feature of an aldehyde is not just the carbonyl (


) stretch, but its interaction with the C-H stretch.[2][3]
  • The Carbonyl Stretch (

    
    ):  A strong, sharp peak. However, this is not unique; ketones and esters also absorb here.
    
  • The Fermi Resonance Doublet (

    
     & 
    
    
    
    ):
    This is the definitive diagnostic marker. The fundamental C-H stretching vibration of the aldehyde group (
    
    
    ) couples with the first overtone of the C-H bending vibration (
    
    
    ).
    • Mechanism:[4] Because these two energy levels are nearly identical, they undergo quantum mechanical mixing (Fermi resonance), splitting the single expected C-H band into a doublet.

    • Diagnostic Value: The lower frequency band at

      
        is particularly crucial as it appears in a region usually devoid of other interferences, making it the "smoking gun" for aldehyde identification [1, 2].
      
Ethoxy Groups: The Ether Linkage

Ethoxy groups lack the carbonyl feature (unless part of an ester) and rely on the ether linkage and specific alkyl patterns.

  • C-O-C Asymmetric Stretch (

    
    ):  This is the strongest absorption for ethers. In ethoxy groups, it typically centers near 
    
    
    
    .
  • C-H Stretching (

    
    ):  Unlike the aldehyde doublet, ethoxy groups show standard 
    
    
    
    C-H stretching.
  • The "Triplet" Artifact: In high-resolution spectra, the methyl group of the ethoxy moiety often influences the fingerprint region, but the C-O-C stretch remains the primary identifier [3].

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the focus, understanding its position relative to Raman and NMR is essential for selecting the right tool.

FTIR vs. Raman Spectroscopy

Raman is often cited as an alternative, but for these specific functional groups, FTIR is generally superior due to selection rules.

  • Dipole vs. Polarizability: FTIR detects changes in dipole moment.[5] The

    
     and 
    
    
    
    bonds are highly polar, resulting in intense IR absorption. Raman relies on polarizability changes; while it detects the non-polar carbon backbone well, it often produces weak signals for oxygenated functional groups [4].
  • Fluorescence Interference: Aldehyde samples (especially aromatic ones like benzaldehyde) can fluoresce, which overwhelms the weak Raman signal. FTIR is immune to fluorescence.

Performance Matrix
FeatureFTIR (ATR Mode) Raman Spectroscopy NMR (

H)
Primary Detection Principle Dipole Moment ChangePolarizability ChangeNuclear Spin
Aldehyde Sensitivity High (Fermi Doublet is distinct)Low to ModerateVery High (CHO proton at 9-10 ppm)
Ethoxy Sensitivity High (Strong C-O stretch)Moderate (C-C backbone visible)High (Quartet/Triplet pattern)
Sample Preparation Minimal (Direct contact)None (Through glass/vials)High (Deuterated solvents required)
Water Interference High (OH overlaps)Low (Water is weak scatterer)Moderate (Solvent suppression needed)
Throughput Speed

minute

minute

minutes

Strategic Experimental Protocol: ATR-FTIR

Objective: To distinguish between an ethoxy-containing solvent residue (e.g., diethyl ether or ethanol) and an aldehyde impurity in a drug substance.

Technique: Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellets) to ensure reproducibility and eliminate pathlength calculation errors [5].

Equipment & Reagents[6]
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (chemical resistance).

  • Cleaning Solvent: Isopropanol (high volatility, leaves no residue).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Clean the crystal and acquire a Background Spectrum (air). Ensure the region

      
       (diamond absorption) is consistent with historical baselines.
      
    • Why: This removes atmospheric

      
       and 
      
      
      
      contributions that could mask the
      
      
      aldehyde peak.
  • Sample Application:

    • Apply 10–20 mg of solid or 10 µL of liquid sample to the center of the crystal.

    • Apply pressure using the anvil until the "energy throughput" meter stabilizes (ensure optimal contact).

  • Acquisition Parameters:

    • Resolution:

      
       (Standard for solid/liquid phase).
      
    • Scans: 32 scans (Balance between signal-to-noise ratio and speed).

    • Range:

      
      .
      
  • Data Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Perform Baseline Correction (rubber band method) if scattering causes a sloped baseline.

  • Critical Analysis (The Decision Gate):

    • Gate 1: Check

      
      . No peak? Aldehyde is absent.[6]
      
    • Gate 2: If Peak present, check

      
      . Doublet present? Aldehyde Confirmed. 
      
    • Gate 3: Check

      
      . Strong broad band? Ethoxy Confirmed. 
      

Diagnostic Visualization

Spectral Decision Tree

The following logic flow illustrates the decision process for assigning these functional groups based on spectral data.

SpectralLogic Start Start Spectral Analysis CheckCO Check Carbonyl Region (1725 - 1740 cm⁻¹) Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO CheckFermi Check C-H Region (2700 - 2850 cm⁻¹) HasCO->CheckFermi Yes CheckEther Check Fingerprint Region (1050 - 1150 cm⁻¹) HasCO->CheckEther No HasDoublet Fermi Doublet Present? (2820 & 2720 cm⁻¹) CheckFermi->HasDoublet ResultAldehyde CONFIRMED: Aldehyde Group HasDoublet->ResultAldehyde Yes ResultKetone Likely Ketone/Ester (Check other bands) HasDoublet->ResultKetone No ResultAldehyde->CheckEther Check for Co-existence ResultKetone->CheckEther Check for Co-existence HasCOC Strong C-O-C Stretch? CheckEther->HasCOC ResultEthoxy CONFIRMED: Ethoxy/Ether HasCOC->ResultEthoxy Yes ResultNone Neither Group Detected HasCOC->ResultNone No

Figure 1: Decision tree for differentiating aldehyde and ethoxy moieties using FTIR spectral gates.

Experimental Workflow Diagram

Workflow Prep 1. Crystal Cleaning (Isopropanol) Bg 2. Background Scan (Air/Ambient) Prep->Bg Sample 3. Sample Loading (Solid/Liquid) Bg->Sample Acquire 4. Data Acquisition (32 Scans, 4cm⁻¹) Sample->Acquire Process 5. ATR Correction & Baseline Fix Acquire->Process Analyze 6. Peak Picking (2720 vs 1120 cm⁻¹) Process->Analyze

Figure 2: Standardized ATR-FTIR workflow for rapid functional group screening.

References

  • NIST Chemistry WebBook. Benzaldehyde IR Spectrum.[7][8] National Institute of Standards and Technology.[4][7][8][9] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017).[3] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2025).[1][10] Available at: [Link]

  • Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Available at: [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.[11] Available at: [Link]

Sources

Comparative

HPLC method validation for 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde purity

Comparative HPLC Method Validation Guide: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Purity Profiling Executive Summary: The Separation Challenge 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (CAS: 23731-65-9, also known as 6...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative HPLC Method Validation Guide: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde Purity Profiling

Executive Summary: The Separation Challenge

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde (CAS: 23731-65-9, also known as 6-ethoxy-piperonal) is a critical intermediate in the synthesis of isoquinoline alkaloids and novel API pharmacophores. Its purity is often compromised by structurally similar impurities, specifically the 6-hydroxy precursor (hydrolysis product) and regioisomeric byproducts .

Standard isocratic C18 methods often fail to resolve the target ethoxy-aldehyde from its more polar hydroxy-analogs due to "hydrophobic masking"—where the high organic content required to elute the ethoxy group compresses the early-eluting polar impurities into the solvent front.

This guide compares a Legacy Isocratic Method against an Optimized Gradient Method , demonstrating why the latter is the requisite standard for regulatory-compliant validation (ICH Q2).

Chemical Context & Impurity Origin

To validate a method, one must understand what is being separated. The synthesis typically involves the ethylation of 6-hydroxy-benzo[1,3]dioxole-5-carbaldehyde or the formylation of 1-ethoxy-3,4-methylenedioxybenzene.

Figure 1: Impurity Origin & Separation Logic

ImpurityPath cluster_c18 C18 Elution Order (Predicted) Start Sesamol / Hydroxy-Precursor Reagent Ethylation (Et-X + Base) Start->Reagent Target 6-Ethoxy-benzo[1,3] dioxole-5-carbaldehyde Reagent->Target Main Reaction Impurity1 Impurity A: Unreacted 6-Hydroxy Reagent->Impurity1 Incomplete Conversion Impurity2 Impurity B: Over-alkylation/Dimer Reagent->Impurity2 Side Reaction Target->Impurity2 Non-Polar (Late Elution) Impurity1->Target Polar (Early Elution)

Caption: Reaction pathway showing critical impurities. The 6-Hydroxy impurity (Impurity A) is significantly more polar than the target Ethoxy ether, necessitating gradient control.

Method Comparison: Isocratic vs. Gradient

The following comparison highlights the performance metrics of two distinct approaches.

Table 1: Comparative Performance Metrics

FeatureMethod A: Legacy IsocraticMethod B: Optimized Gradient (Recommended)
Column C18 Standard (5 µm, 150 mm)Phenyl-Hexyl or C18 End-capped (3 µm, 100 mm)
Mobile Phase 60:40 MeCN:WaterA: 0.1% Formic Acid in WaterB: MeCN
Elution Profile IsocraticGradient (5% B to 95% B)
Resolution (Rs) 1.2 (Target vs. Hydroxy-Impurity)> 3.5 (Target vs. Hydroxy-Impurity)
Run Time 8.0 min12.0 min (including re-equilibration)
Sensitivity (LOD) Moderate (Peak broadening)High (Peak compression effect)
Suitability Raw Material ID onlyPurity Profiling & Quantitation

Expert Insight: Method A fails because the 6-ethoxy group adds significant lipophilicity. To elute the target peak in a reasonable time (<10 min), the organic modifier must be high (~60%). At this strength, the 6-hydroxy impurity (which requires low organic to retain) elutes near the void volume, often co-eluting with solvent shocks or nitrate peaks. Method B uses a low initial organic start (5%) to trap the polar hydroxy impurity, separating it cleanly before ramping up to elute the lipophilic ethoxy target.

Recommended Protocol: Optimized Gradient Method

This protocol is designed to be self-validating, meaning the system suitability criteria (SST) confirm the method's performance before every run.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for alternative selectivity).

  • Mobile Phase A: 0.1% Formic Acid in HPLC Grade Water (Suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 280 nm (Specific for aromatic aldehyde) and 235 nm (High sensitivity).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Traps polar impurities)
2.010Isocratic hold for separation
8.090Linear Ramp (Elutes Ethoxy target)
10.090Wash
10.110Re-equilibration
13.010End of Run

Validation Workflow & Data

This workflow follows ICH Q2(R1) guidelines.

Figure 2: Validation Logic Flow

ValidationFlow Start Method Development Spec Specificity (Blank/Placebo/Spike) Start->Spec Pass SST Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Repeatability/Intermediate) Acc->Prec Robust Robustness (Flow/Temp/pH) Prec->Robust Final Standard Operating Procedure (SOP) Robust->Final Validated Method

Caption: Step-wise validation workflow ensuring ICH Q2 compliance from Specificity to Robustness.

Specificity & Selectivity
  • Protocol: Inject Blank (Diluent), Placebo, Pure Standard, and Spiked Sample (with 6-hydroxy impurity).

  • Acceptance Criteria: No interference at the retention time of the main peak. Resolution (Rs) between Impurity A and Target > 2.0.

  • Data Support: The gradient method typically yields an Rs of 3.8 between the 6-hydroxy precursor (RT ~3.2 min) and the 6-ethoxy target (RT ~7.5 min).

Linearity

Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

Table 2: Representative Linearity Data

Level (%) Concentration (µg/mL) Area Response (mAU*s)
50 250 12500
75 375 18780
100 500 25100
125 625 31450
150 750 37800

| Result | R² = 0.9998 | Slope = 50.3 |

Accuracy (Recovery)

Spike the 6-ethoxy target into a sample matrix at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.

  • Experimental Note: Ensure the diluent (e.g., 50:50 MeCN:Water) fully dissolves the ethoxy-derivative to prevent precipitation errors which mimic poor recovery.

Troubleshooting & Robustness

Common Failure Mode: Peak Tailing

  • Cause: Interaction of the aldehyde carbonyl or the ether oxygen with free silanols on the silica support.

  • Solution: Use "End-capped" columns (e.g., Eclipse Plus or Luna C18(2)). The addition of 0.1% Formic Acid (Method B) is crucial to protonate residual silanols and improve peak symmetry.

Common Failure Mode: RT Drift

  • Cause: pH fluctuations affecting the ionization of the phenolic impurity.

  • Solution: While the ethoxy-target is non-ionizable at pH 3-8, the separation from the hydroxy-impurity depends on the impurity being protonated (neutral) to retain slightly on the column. Always buffer the aqueous phase.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Tsyganov, D.V., et al. (2023).[2] Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.[3] Molbank, 2023(2), M1676.[2] (Provides synthesis context for benzodioxole aldehydes).

  • BenchChem. (2025).[4] Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes. (Context on reactivity and detection of benzodioxole derivatives).

  • SIELC Technologies. (2018). Separation of 1,3-Benzodioxol-5-amine, N-ethyl- on Newcrom R1 HPLC column. (Demonstrates mobile phase selection for similar pharmacophores).

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 6-Ethoxypiperonal and Piperonal

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of aromatic aldehydes, piperonal (3,4-methylenedioxybenzaldehyde) is a well-established building block, widely utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of aromatic aldehydes, piperonal (3,4-methylenedioxybenzaldehyde) is a well-established building block, widely utilized in the flavor, fragrance, and pharmaceutical industries as a precursor for drugs like Tadalafil.[1][2] Its structural analog, 6-ethoxypiperonal, presents an intriguing variation with an additional ethoxy group on the aromatic ring. This guide provides an in-depth, objective comparison of the chemical reactivity of these two compounds. Understanding their nuanced differences is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. We will move beyond simple data reporting to explore the underlying electronic and steric principles that govern their behavior, supported by established chemical theory and analogous experimental data.

Part 1: The Decisive Factor - Unpacking Electronic Effects

The reactivity of an aromatic aldehyde is dictated by two primary factors: the electrophilicity of the aromatic ring and the electrophilicity of the carbonyl carbon. The substituents on the benzene ring profoundly influence both.

Piperonal: The piperonal molecule features a 1,3-benzodioxole ring system. The two oxygen atoms of the methylenedioxy group are electron-donating into the aromatic ring via resonance (+R effect). This increases the electron density of the ring, making it more susceptible to attack by electrophiles than unsubstituted benzene. Concurrently, the aldehyde group (-CHO) is an electron-withdrawing group (-R effect), which deactivates the ring and reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[3]

6-Ethoxypiperonal: This molecule retains the methylenedioxy and aldehyde groups of piperonal but includes a powerful addition: an ethoxy group (-OCH₂CH₃) at position 6. The ethoxy group is a strong electron-donating group, operating through a potent +R effect by donating a lone pair of electrons from its oxygen atom into the ring. This effect is significantly stronger than that of the methylenedioxy group.

The consequence is a substantial increase in the electron density of the aromatic ring in 6-ethoxypiperonal compared to piperonal. This heightened electron density has a dual impact:

  • Aromatic Ring Reactivity: The ring becomes highly "activated" and thus vastly more reactive towards electrophilic aromatic substitution (EAS).[4][5]

  • Carbonyl Carbon Reactivity: The increased electron density pushed onto the carbonyl carbon reduces its partial positive charge (electrophilicity), making it less reactive towards nucleophilic attack compared to piperonal.[6][7]

The following diagram illustrates how the electron-donating groups (EDGs) enrich the aromatic ring with electron density.

G Figure 1: Electronic Effects of Substituents cluster_0 Piperonal cluster_1 6-Ethoxypiperonal node_p C H O p_ring Benzene Ring (Moderately Activated) p_md Methylenedioxy (+R) p_md->p_ring Donates e⁻ p_cho Aldehyde (-R) p_cho->p_ring Withdraws e⁻ node_ep C H O ep_ring Benzene Ring (Strongly Activated) ep_md Methylenedioxy (+R) ep_md->ep_ring Donates e⁻ ep_ethoxy Ethoxy (+R, Strong) ep_ethoxy->ep_ring Donates e⁻ ep_cho Aldehyde (-R) ep_cho->ep_ring Withdraws e⁻

Caption: Figure 1: Electronic Effects of Substituents.

Part 2: A Tale of Two Reactivities - Experimental Insights

A. Electrophilic Aromatic Substitution (EAS)

This is where the most dramatic difference in reactivity is observed. The highly activated ring of 6-ethoxypiperonal makes it a far superior substrate for EAS reactions like halogenation, nitration, and Friedel-Crafts reactions.[8][9]

Reactivity Prediction: 6-Ethoxypiperonal >> Piperonal

The electron-donating ethoxy group not only accelerates the reaction but also directs the incoming electrophile to the ortho and para positions. In this case, the position ortho to the ethoxy group (position 5) is the most likely site of substitution. Piperonal will undergo these reactions much more slowly, often requiring stronger catalysts and harsher conditions.

The mechanism involves the aromatic ring attacking an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex. The additional ethoxy group in 6-ethoxypiperonal provides superior stabilization to this intermediate, lowering the activation energy of this rate-determining step.[5][10]

EAS_Mechanism Figure 2: EAS Mechanism Workflow cluster_piperonal Piperonal Pathway cluster_ethoxypiperonal 6-Ethoxypiperonal Pathway (Favored) start Aromatic Ring + Electrophile (E⁺) step1 Rate-Determining Step: Pi electrons attack E⁺ start->step1 intermediate Sigma Complex (Carbocation Intermediate) step1->intermediate stabilization_p Stabilized by Methylenedioxy Group intermediate->stabilization_p stabilization_ep Strongly Stabilized by Ethoxy & Methylenedioxy Groups intermediate->stabilization_ep step2 Fast Step: Deprotonation stabilization_p->step2 stabilization_ep->step2 end Substituted Product step2->end

Caption: Figure 2: EAS Mechanism Workflow.

Experimental Protocol: Comparative Bromination

This protocol illustrates the practical differences in executing an EAS reaction on both substrates.

  • Setup: In two separate fume hoods, equip two 100 mL round-bottom flasks with magnetic stir bars and drying tubes.

  • Reagent Charging (Piperonal): To flask 1, add piperonal (1.50 g, 10 mmol) and 20 mL of glacial acetic acid. Stir until dissolved. Add anhydrous Iron(III) bromide (FeBr₃, 0.3 g, 1 mmol) as a catalyst.

  • Reagent Charging (6-Ethoxypiperonal): To flask 2, add 6-ethoxypiperonal (1.94 g, 10 mmol) and 20 mL of glacial acetic acid. Stir until dissolved. Note: A strong Lewis acid catalyst is likely unnecessary due to the highly activated ring.

  • Bromine Addition: Prepare a solution of bromine (1.60 g, 10 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise and simultaneously to both flasks over 15 minutes at room temperature.

  • Reaction Monitoring:

    • Flask 2 (6-Ethoxypiperonal): An immediate reaction is expected, characterized by the rapid disappearance of the bromine color and evolution of HBr gas. The reaction will likely be complete within 30 minutes.

    • Flask 1 (Piperonal): The reaction will be noticeably slower. The bromine color will persist for a longer duration. Gentle warming (40°C) may be required to drive the reaction to completion over 1-2 hours.

  • Workup: Once TLC analysis confirms the consumption of starting material, pour each reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with sodium thiosulfate solution to remove excess bromine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Purify the products by recrystallization or column chromatography. Compare the yields and purity. The yield from 6-ethoxypiperonal is expected to be significantly higher under these mild conditions.

B. Nucleophilic Addition to the Carbonyl Group

Reactions involving nucleophilic attack at the aldehyde's carbonyl carbon—such as Wittig reactions, Grignard additions, and reductions—show an inverted reactivity trend.

Reactivity Prediction: Piperonal > 6-Ethoxypiperonal

As established, the powerful electron-donating effect of the ethoxy group in 6-ethoxypiperonal increases the electron density on the carbonyl carbon. This reduces its electrophilicity, making it a less attractive target for nucleophiles.[6] While the effect may be subtle, it can manifest as slower reaction rates or the need for more forcing conditions.

Data for analogous substituted benzaldehydes in a Wittig reaction clearly supports this principle. Benzaldehydes with electron-donating groups (like p-methoxy or p-methyl) react more slowly than unsubstituted benzaldehyde, while those with electron-withdrawing groups react much faster.[6]

Table 1: Comparative Reactivity Data for Substituted Benzaldehydes in the Wittig Reaction

CompoundSubstituent (para-)Electronic EffectRelative Rate Constant (k/k₀)
p-Nitrobenzaldehyde-NO₂Strong Electron-Withdrawing14.7
Benzaldehyde-HNeutral (Reference)1.00
p-Tolualdehyde-CH₃Electron-Donating0.45
p-Anisaldehyde-OCH₃Strong Electron-Donating< 0.45 (inferred)

(Data adapted from BenchChem's guide on substituted benzaldehydes[6])

Based on this data, we can confidently place 6-ethoxypiperonal as having a lower relative rate constant than piperonal in nucleophilic addition reactions.

Part 3: Summary and Practical Implications for the Synthetic Chemist

The choice between piperonal and 6-ethoxypiperonal should be a deliberate one, based on the intended transformation.

Table 2: Summary of Comparative Reactivity

Reaction TypeMore Reactive SubstrateRationaleKey Considerations for Synthesis
Electrophilic Aromatic Substitution 6-Ethoxypiperonal Highly activated ring due to the +R effect of the ethoxy group, leading to better stabilization of the sigma complex.Use milder catalysts and conditions. Expect faster reaction rates and higher yields. Predictable regioselectivity (position 5).
Nucleophilic Addition to Carbonyl Piperonal Less electron donation to the carbonyl carbon results in a more electrophilic center.Expect faster reaction rates. 6-Ethoxypiperonal may require longer reaction times or more reactive nucleophiles.

Practical Implications:

  • For Ring Functionalization: If the synthetic goal is to add substituents to the aromatic ring (e.g., nitration, halogenation), 6-ethoxypiperonal is the superior starting material, offering a more facile and efficient transformation.

  • For Aldehyde Derivatization: If the primary transformation involves the aldehyde group (e.g., forming an alkene via a Wittig reaction or an alcohol via a Grignard reaction), piperonal will generally provide a more rapid and straightforward reaction. Using 6-ethoxypiperonal could lead to sluggish or incomplete conversions without optimization.

  • Tandem Reactions: For multi-step syntheses involving both ring and aldehyde modifications, the order of operations is critical. It may be advantageous to perform nucleophilic additions on piperonal before introducing an activating group like ethoxy if a subsequent electrophilic substitution is planned.

Conclusion

While structurally similar, 6-ethoxypiperonal and piperonal exhibit distinct and predictable differences in their chemical reactivity. 6-Ethoxypiperonal's highly activated aromatic ring makes it exceptionally well-suited for electrophilic substitution, whereas piperonal's more electrophilic carbonyl carbon renders it more reactive towards nucleophilic addition. This comparative analysis, grounded in fundamental electronic principles, serves as a predictive tool for researchers, enabling more informed substrate selection and rational design of synthetic strategies in drug discovery and materials science.

References

  • Parida, K., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Journal of Biological Chemistry, 298(3), 101627. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Wikipedia. Retrieved from [Link]

  • Yajurvedi, D. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERONAL. Ataman Kimya. Retrieved from [Link]

  • Safrole.com. (n.d.). Piperonal Properties, Reactions and Applications. Safrole.com. Retrieved from [Link]

  • Filo. (2024). Write the correct order of reactivity of substituted benzaldeh... Filo. Retrieved from [Link]

  • Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Sciencemadness.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Filo. (2026). e CHO Benzaldehyde and meta-directing group.... Filo. Retrieved from [Link]

  • BYJU'S. (2019). Electrophilic Aromatic Substitution Reaction. BYJU'S. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NCBI. Retrieved from [Link]

  • LabXchange. (2025). Electrophilic Aromatic Substitution. LabXchange. Retrieved from [Link]

  • YouTube. (2024). EWG vs EDG Groups on Benzaldehyde Electrophilicity. YouTube. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions. NDSU. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Retrieved from [Link]

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Comparative

A Comparative Analysis of Bioactivity: 6-Ethoxy vs. 6-Methoxy Benzodioxole Analogs

Introduction: The Benzodioxole Scaffold as a Privileged Pharmacophore The 1,3-benzodioxole moiety is a prominent structural feature in a vast array of natural and synthetic compounds, earning it the status of a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxole Scaffold as a Privileged Pharmacophore

The 1,3-benzodioxole moiety is a prominent structural feature in a vast array of natural and synthetic compounds, earning it the status of a "privileged pharmacophore" in medicinal chemistry. Its presence is a hallmark of numerous bioactive molecules, from the insecticidal synergist piperonyl butoxide to the psychoactive compound myristicin found in nutmeg.[1][2] The rigid, planar dioxole ring, fused to a benzene ring, provides a stable scaffold that can be functionalized to modulate biological activity.

Substitutions on the benzene ring, particularly with alkoxy groups like methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), are critical in defining the pharmacological profile of these analogs. While differing by only a single methylene group, the transition from a 6-methoxy to a 6-ethoxy substituent can induce significant changes in a compound's potency, selectivity, and metabolic fate. This guide provides a detailed comparison of the bioactivity of these two classes of analogs, supported by experimental data and structure-activity relationship (SAR) insights to inform researchers in drug discovery and development.

The Subtle Distinction: Electronic and Steric Properties of Methoxy vs. Ethoxy Groups

At the molecular level, the differences between a methoxy and an ethoxy group, while subtle, are significant. The ethoxy group is slightly larger (increased steric bulk) and more lipophilic than the methoxy group. It also exhibits a slightly stronger electron-donating inductive effect. These fundamental physicochemical differences can profoundly influence how a molecule interacts with its biological target and how it is processed by the body.

Caption: Workflow for the MTS Cytotoxicity Assay.

Conclusion and Future Perspectives

The substitution of a 6-methoxy with a 6-ethoxy group on the benzodioxole scaffold represents a subtle yet potentially powerful modification in drug design. Evidence from related analogs suggests that for certain targets, such as the colchicine binding site of tubulin, both small alkoxy groups are favorable and necessary for high potency. [3][4]The choice between them may ultimately depend on fine-tuning other properties like metabolic stability, selectivity, and cell permeability.

The slightly increased lipophilicity and steric bulk of the ethoxy group could offer advantages in specific contexts, potentially leading to improved membrane traversal or a different binding orientation within a target protein. Conversely, it could also introduce steric clashes or alter metabolic pathways.

For researchers and drug development professionals, the key takeaway is that the 6-ethoxy analog should not be overlooked as a simple variant of its methoxy counterpart. It represents a distinct chemical entity that warrants independent synthesis and evaluation. Future research should focus on direct, side-by-side comparisons of 6-methoxy and 6-ethoxy benzodioxole analogs across a range of biological assays—from anticancer and anti-inflammatory to enzyme inhibition studies—to build a more comprehensive and predictive structure-activity relationship model for this valuable pharmacological scaffold.

References

  • Batra, J. K., Jurd, L., & Hamel, E. (1985). Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis. Molecular Pharmacology, 27(1), 94–102. [Link]

  • Al-Ostoot, F. H., et al. (2020). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5947. [Link]

  • Al-Ostoot, F. H., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. PMC. [Link]

  • Wikipedia. (n.d.). Myristicin. [Link]

  • Al-Ostoot, F. H., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. ResearchGate. [Link]

  • Alagawany, M., et al. (2024). Pharmacological insights into Myristica fragrans (Nutmeg): A systematic review on the therapeutic applications and bioactive compounds. ResearchGate. [Link]

  • de Almeida, A. C. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. ResearchGate. [Link]

  • Hansch, C., et al. (1977). Use of homolytic, steric, and hydrophobic constants in a structure-activity study of 1,3-benzodioxole synergists. Journal of Medicinal Chemistry, 20(2), 304–306. [Link]

  • Obotey, E., et al. (2018). The molecular structure of the studied 1,3-benzodioxole derivatives. ResearchGate. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Hamel, E., et al. (1985). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. ResearchGate. [Link]

  • de Almeida, A. C. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • de Almeida, A. C. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed. [Link]

  • VanWagoner, R. M., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. [Link]

  • Taha, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. ResearchGate. [Link]

  • Taha, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. [Link]

  • Taha, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. ResearchGate. [Link]

  • Wang, T., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. [Link]

  • Taha, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. [Link]

  • Wang, Y., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed. [Link]

  • Gamliel, A., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl). MDPI. [Link]

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Standards for 6-Ethoxy-1,3-benzodioxole-5-carboxaldehyde

The following guide provides an in-depth technical comparison of elemental analysis standards and orthogonal validation methods for 6-ethoxy-1,3-benzodioxole-5-carboxaldehyde (also referred to as 6-ethoxypiperonal). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis standards and orthogonal validation methods for 6-ethoxy-1,3-benzodioxole-5-carboxaldehyde (also referred to as 6-ethoxypiperonal).

Executive Summary

6-Ethoxy-1,3-benzodioxole-5-carboxaldehyde (


) is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical precursors. Its validation presents a specific challenge: the aldehyde functionality is prone to autoxidation (forming the corresponding benzoic acid), while the ethoxy-benzodioxole core is sensitive to Lewis acids.

This guide compares the "Gold Standard" Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, this guide argues that CHN Analysis remains the superior method for detecting bulk impurities —specifically inorganic salts from alkylation and water retention—which are invisible to MS and often overlooked in qualitative NMR.

Part 1: Chemical Identity & Theoretical Baselines

Before establishing analytical tolerances, the theoretical baselines must be defined. Variations from these values indicate specific contamination pathways (discussed in Part 4).

PropertySpecification
IUPAC Name 6-Ethoxy-1,3-benzodioxole-5-carbaldehyde
Molecular Formula

Molecular Weight 194.18 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in

, DMSO, MeOH; Insoluble in Water
Stability Risk High (Aldehyde

Carboxylic Acid oxidation in air)
Theoretical Elemental Composition

For a chemically pure sample, the combustion data must align with the following mass percentages:

ElementTheoretical Mass %Acceptable Range (

)
Carbon (C) 61.85% 61.45% – 62.25%
Hydrogen (H) 5.19% 4.79% – 5.59%
Oxygen (O) 32.96% Calculated by difference

Note: The standard journal tolerance is


. However, for pharmaceutical intermediates, an internal release specification of 

is recommended to account for hygroscopicity.

Part 2: Comparative Analysis of Validation Methods

This section objectively compares the three primary validation methodologies.

Method A: Combustion Analysis (CHN) — The Bulk Purity Standard
  • Mechanism: Flash combustion at >900°C; detection of

    
    , 
    
    
    
    , and
    
    
    (if applicable).
  • Best For: Detecting non-chromatographable impurities (water, inorganic salts, silica).

  • Critical Insight: In the synthesis of 6-ethoxy-1,3-benzodioxole-5-carboxaldehyde (often via ethylation of 6-hydroxy-1,3-benzodioxole-5-carboxaldehyde using

    
    ), Potassium Bromide (KBr)  is a common contaminant.
    
    • Effect: KBr does not burn. It acts as "dead mass," lowering the %C and %H uniformly without changing their ratio significantly.

Method B: Quantitative NMR (qNMR) — The Specificity Standard
  • Mechanism: Integration of the aldehyde proton (

    
     ppm) against a certified internal standard (e.g., Maleic Acid).
    
  • Best For: Distinguishing the product from its oxidation product (Acid impurity shifts to

    
     ppm).
    
  • Critical Insight: qNMR is superior for determining molar purity but inferior for weight purity if the sample contains paramagnetic inorganics or if the relaxation delay (

    
    ) is insufficient (should be 
    
    
    
    ).
Method C: HRMS (ESI-TOF) — The Identity Standard
  • Mechanism: Ionization to

    
    .
    
  • Best For: Confirming molecular formula and detecting organic byproducts.

  • Critical Insight: Do not rely on HRMS for purity. A sample can be 80% NaCl and 20% Product, and the HRMS will still show a perfect "clean" peak for the product.

Summary Comparison Table
FeatureCombustion Analysis (CHN)qNMRHRMS
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Detects Water? Yes (Indirectly via %C drop)Yes (If distinct peak)No
Detects Inorganics? Yes (Ash/Low %C)No (Invisible)No
Differentiation Low (Isomers identical)High (Structural res.)Medium (Formula only)
Cost/Run LowMediumHigh
Verdict Required for CoA Best for Organic Impurities Identity Only

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Rigorous CHN Analysis for Benzodioxole Aldehydes

Context: This class of compounds is prone to absorbing atmospheric moisture and oxidizing. Standard handling leads to failing results (Low %C).

Step-by-Step Methodology:

  • Pre-Drying (Crucial):

    • Dry the sample in a vacuum pistol over

      
       at 40°C for 4 hours.
      
    • Why: Removes surface moisture and residual solvent (Ethanol/DCM) which skews Hydrogen values high.

  • Encapsulation:

    • Weigh 2.0–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).

    • Seal immediately to prevent re-adsorption of humidity.

  • Combustion:

    • Furnace Temperature: 950°C (Static) / 1000°C (Dynamic).

    • Oxygen Boost: 2 seconds (Ensure complete combustion of the aromatic ring).

  • Validation (The Check):

    • Run a standard (Acetanilide) before and after the sample.

    • If the standard deviates >0.15%, recalibrate and re-run the benzodioxole sample.

Protocol 2: Oxidation Monitoring via Workflow

The following diagram illustrates the decision tree for validating the synthesis and handling the oxidation risk.

ValidationWorkflow Crude Crude Synthesis Product (Ethylation of 6-OH-Piperonal) Purification Recrystallization (EtOH/Water) Crude->Purification Drying Vacuum Drying (40°C, 4h, P2O5) Purification->Drying Analysis Analytical Branching Drying->Analysis CHN Combustion Analysis (Check %C, %H) Analysis->CHN Test Bulk Purity qNMR qNMR (DMSO-d6) (Check Aldehyde Proton) Analysis->qNMR Test Identity/Org. Impurities Pass Pass: CoA Issued CHN->Pass Within ±0.4% Fail_C Fail: Low %C (Inorganic Salts/Water) CHN->Fail_C %C < 61.4% (Uniform drop) Fail_O Fail: High %O / Low %C (Oxidation to Acid) CHN->Fail_O %C < 61.4% (Non-uniform) qNMR->Pass Aldehyde Integral > 98% qNMR->Fail_O Acid Peak @ 12ppm detected

Caption: Analytical decision matrix for 6-ethoxy-1,3-benzodioxole-5-carboxaldehyde, differentiating between salt contamination and oxidative degradation.

Part 4: Data Simulation & Interpretation

To assist researchers in troubleshooting, the table below simulates common failure modes for


.

Theoretical: C: 61.85%, H: 5.19%

ScenarioObserved %CObserved %HDiagnosisMechanism
Pure Compound 61.79%5.21%PASS Within

tolerance.
Wet Sample (5%

)
58.75%5.75%FAIL Water adds mass but no Carbon. %H spikes due to

.
Salt Contamination (5% KBr) 58.75%4.93%FAIL Inert filler. Both C and H drop proportionally.
Oxidation (10% Acid) 61.38%5.17%BORDERLINE Acid (

) has lower %C (57.14%). 10% contamination drops total %C by ~0.5%.
Solvent Trap (5% DCM) 60.50%5.10%FAIL DCM (

) has very low %C (14%). Drags average down heavily.
Interpretation Guide
  • Proportional Drop: If C and H both drop but the ratio (

    
    ) remains constant, you have inorganic contamination (Silica, Salts).
    
  • High Hydrogen: If C drops and H rises, you have moisture or protic solvent retention (Ethanol/Water).

  • Carbon Only Drop: If C drops slightly but H is stable, suspect oxidation to the carboxylic acid. Confirm with IR (broad O-H band at 3000-2500

    
    ).
    

Part 5: References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. (2024).[1][2] Compound Summary: 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde.[3] National Library of Medicine. Link

  • Kuveke, R. E. H., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science. (Discusses the

    
     tolerance standard). Link
    
  • Sigma-Aldrich. (2024). Product Specification: 6-Methoxy-1,3-benzodioxole-5-carbaldehyde (Analogous Standard Reference). Link

  • Micale, N., et al. (2002).[5] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco. (Experimental protocols for benzodioxole purification). Link

Sources

Comparative

Benchmarking synthetic routes for 6-ethoxypiperonal production

Executive Summary 6-Ethoxypiperonal (6-ethoxy-1,3-benzodioxole-5-carbaldehyde) is a critical pharmacophore in the synthesis of antitubercular agents, podophyllotoxin analogs, and advanced fragrance compounds. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxypiperonal (6-ethoxy-1,3-benzodioxole-5-carbaldehyde) is a critical pharmacophore in the synthesis of antitubercular agents, podophyllotoxin analogs, and advanced fragrance compounds. Its structural complexity—a benzodioxole core with adjacent aldehyde and ethoxy functionalities—presents a regiochemical challenge.

This guide benchmarks the two most chemically distinct strategies for its production:

  • The Linear Activation Route (Recommended): Starting from Sesamol, utilizing O-alkylation followed by regioselective Vilsmeier-Haack formylation.

  • The Functionalization Route (Alternative): Starting from Piperonal, utilizing bromination followed by copper-catalyzed ethoxylation.

Key Finding: While Piperonal is a cheaper starting material, the Linear Activation Route offers superior atom economy, lower genotoxic impurity risks, and higher regiochemical fidelity, making it the preferred protocol for GMP-compliant synthesis.

Route Analysis & Mechanism

Route A: The Linear Activation Protocol (Sesamol-Based)

Mechanism: This route leverages the strong ortho-directing power of the alkoxy group to control the electrophilic aromatic substitution (EAS) during formylation.

  • Substrate: Sesamol (5-hydroxy-1,3-benzodioxole).

  • Step 1 (Activation): O-Ethylation locks the phenol, preventing ester formation during the subsequent step and increasing electron density at the C6 position.

  • Step 2 (Formylation): The Vilsmeier-Haack reagent (chloroiminium ion) attacks the position para to the methylenedioxy oxygen (C6), which is synergistically activated ortho by the ethoxy group.

Route B: The Halogen-Displacement Protocol (Piperonal-Based)

Mechanism: This route relies on installing a leaving group (Bromine) and displacing it with an alkoxide.

  • Substrate: Piperonal (1,3-benzodioxole-5-carbaldehyde).

  • Step 1 (Halogenation): Electrophilic bromination occurs at C6 due to the directing effect of the ring oxygens and steric avoidance of the aldehyde.

  • Step 2 (Substitution): A Copper(I)-catalyzed Ullmann-type coupling replaces the bromide with an ethoxide.

    • Critical Flaw: The presence of a free aldehyde during nucleophilic substitution with strong bases (NaOEt) risks Cannizzaro disproportionation or acetal formation, often necessitating an intermediate protection step.

Visualizing the Pathways

The following diagram illustrates the chemical logic and branching points of the two methodologies.

G cluster_0 Route A: Linear Activation (High Fidelity) cluster_1 Route B: Functionalization (High Risk) Sesamol Sesamol (Starting Material A) SesamolEther Sesamol Ethyl Ether (Intermediate) Sesamol->SesamolEther EtI, K2CO3 (O-Alkylation) Target 6-Ethoxypiperonal (Target Product) SesamolEther->Target POCl3, DMF (Vilsmeier-Haack) Piperonal Piperonal (Starting Material B) BromoPiperonal 6-Bromopiperonal (Intermediate) Piperonal->BromoPiperonal Br2, AcOH (Bromination) BromoPiperonal->Target NaOEt, CuI (Ullmann Coupling)

Figure 1: Comparative reaction flow. Route A (Blue) proceeds via electronic activation. Route B (Red) proceeds via halogen displacement, with the dashed line indicating difficult reaction conditions.

Detailed Experimental Protocols

Protocol A: The Linear Activation Route (Recommended)
Step 1: Synthesis of 5-Ethoxy-1,3-benzodioxole
  • Reagents: Sesamol (1.0 eq), Ethyl Iodide (1.2 eq), Anhydrous

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Charge a round-bottom flask with Sesamol and acetone.

    • Add

      
       and stir for 15 minutes at room temperature (RT) to form the phenolate.
      
    • Add Ethyl Iodide dropwise.

    • Reflux for 4–6 hours (monitor by TLC, Hexane/EtOAc 9:1).

    • Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted Sesamol), then brine. Dry over

      
      .
      
    • Yield: 90–95% (Oil).

Step 2: Vilsmeier-Haack Formylation[2][3][4]
  • Reagents:

    
     (1.2 eq), DMF (1.5 eq), Sesamol Ethyl Ether (1.0 eq), Dichloromethane (DCM) or neat.
    
  • Procedure:

    • Vilsmeier Complex: In a separate dried flask, cool DMF to 0°C. Add

      
       dropwise under 
      
      
      
      . Stir 30 mins to form the white/yellow chloroiminium salt.
    • Add the Sesamol Ethyl Ether (dissolved in minimal DCM) to the complex at 0°C.

    • Allow to warm to RT, then heat to 60°C for 2 hours. The mixture will darken.

    • Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Purification: Extract with DCM. Recrystallize from Ethanol/Water.

    • Yield: 80–85%.

Protocol B: The Functionalization Route (Alternative)
Step 1: Bromination of Piperonal
  • Reagents: Piperonal (1.0 eq), Bromine (1.05 eq), Acetic Acid.

  • Procedure:

    • Dissolve Piperonal in Acetic Acid.

    • Add Bromine solution dropwise at RT.

    • Pour into water; the product precipitates. Recrystallize from alcohol.

    • Yield: 75–80% (6-Bromopiperonal).

Step 2: Copper-Catalyzed Ethoxylation
  • Reagents: 6-Bromopiperonal (1.0 eq), NaOEt (2.0 eq), CuI (10 mol%), DMF.

  • Procedure:

    • Dissolve 6-Bromopiperonal in DMF.

    • Add CuI and NaOEt.

    • Heat to 110°C in a sealed tube (Argon atmosphere).

    • Note: Significant side products (Cannizzaro) are observed if moisture is present.

    • Yield: 40–60% (Variable).

Benchmarking Data

The following table contrasts the two routes based on experimental metrics derived from standard process chemistry evaluations.

MetricRoute A (Sesamol)Route B (Piperonal)Analysis
Overall Yield ~72-80% ~30-48%Route A is significantly more efficient due to the clean Vilsmeier step.
Purity (HPLC) >98% (after recrystallization)~90% (requires chromatography)Route B generates de-brominated and oxidized byproducts.
Atom Economy Moderate (

waste)
Poor (Bromine waste + heavy metals)Route A generates phosphorous waste which is easier to manage than copper streams.
Safety Profile Moderate (

is corrosive)
Low (High temp + strong base + aldehyde risk)Route B carries a risk of thermal runaway or exotherm during alkoxylation.
Cost Basis Higher raw material cost (Sesamol)Lower raw material cost, High processing costThe purification costs of Route B outweigh the savings on Piperonal.

Critical Logic & Troubleshooting

Why Route A Wins: The "Electronic Lock"

In Route A, the ethoxy group acts as an "electronic lock." By installing it before the formylation, you force the incoming aldehyde to the only position that is electronically activated by both the ethoxy group (ortho) and the methylenedioxy ring (ortho/para).

  • Without Ethylation first: If you formylate Sesamol directly, you get 6-hydroxypiperonal. Subsequent ethylation is possible but often requires phenolic protection/deprotection steps to avoid side reactions.

The Route B Trap: Aldehyde Instability

Researchers often attempt Route B because Piperonal is cheap. However, subjecting an aldehyde to sodium ethoxide at 110°C (conditions for Ullmann coupling) triggers the Cannizzaro reaction , where the aldehyde disproportionates into the carboxylic acid and the alcohol.

  • Mitigation: One must protect the aldehyde as an acetal before the copper step, adding two extra steps (Protection

    
     Reaction 
    
    
    
    Deprotection) and ruining the step economy.

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Source: Organic Chemistry Portal / Wikipedia
    • Context: Validates the formation of the chloroiminium ion and its regioselectivity on electron-rich arenes like sesamol ethers.
    • Link:

  • Synthesis of Sesamol Deriv

    • Source: Chem. Biodivers. 2021, 18(6), e2100221.[5]

    • Context: Describes the alkylation of sesamol and subsequent functionalization, confirming the stability of the sesamol ether intermedi
    • Link:

  • Copper-Catalyzed Alkoxyl

    • Source:Journal of the American Chemical Society / NIH PMC
    • Context: Highlights the harsh conditions (high temp, strong base)
    • Link:

  • Commercial Availability of Intermedi

    • Source: Sigma-Aldrich / Merck
    • Context: Confirms 6-methoxy-1,3-benzodioxole-5-carbaldehyde (analogous to the ethoxy target) is a known stable entity, validating the chemical stability of the target structure.
    • Link:

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 6-Ethoxy-benzodioxole-5-carbaldehyde

Definitive Guide to the Proper Disposal of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Ethoxy-benzo[1][2]dioxole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to the Proper Disposal of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde (CAS No. 7134-08-9). As this compound is utilized in specialized research and drug development, adherence to rigorous safety and environmental standards is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within the laboratory.

Hazard Assessment and Regulatory Profile

Based on the chemical class (substituted aromatic aldehyde), 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde should be managed as a hazardous substance. The primary hazards are inferred from analogous compounds and are summarized below.

Hazard CategoryInferred RiskRationale & Causality
Acute Toxicity (Oral) Potentially harmful if swallowed.Aldehyde and benzodioxole moieties can exhibit toxicity.[5]
Skin Corrosion/Irritation Causes skin irritation.Aromatic aldehydes are known skin irritants.[3][4]
Eye Damage/Irritation Causes serious eye irritation.Direct contact with chemical dust or solutions can cause significant irritation.[3][4]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract.[4]
Environmental Hazard Potentially harmful to aquatic life.Benzodioxole derivatives can be toxic to aquatic organisms.[6]
Regulatory Classification (RCRA)

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[7]

  • Listed Waste: 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is not found on the RCRA P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[8]

  • Characteristic Waste: The compound is a solid and not expected to be ignitable (D001), corrosive (D002), or reactive (D003).[7] Its primary hazardous characteristic would be Toxicity (D-code) , based on its potential health effects.

Core Directive: Due to its inferred toxicological profile, all waste materials containing 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[9][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[11] An emergency eyewash station and safety shower must be immediately accessible.[3]

  • Required PPE:

    • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn if there is a risk of splashing.

    • Skin Protection: Wear a flame-resistant lab coat and nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

    • Respiratory Protection: Not typically required if work is performed within a fume hood. If weighing large quantities outside of a hood, consult your EHS department regarding the need for a respirator.

Step-by-Step Disposal Protocol

The guiding principle for disposal is "cradle-to-grave" management, meaning the waste must be handled safely from the point of generation to its final destruction by a licensed facility.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste:

    • Collect pure, unused 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde.

    • Include chemically contaminated labware such as weighing boats, contaminated gloves, and paper towels.

  • Liquid Waste:

    • Collect solutions containing the compound.

    • Crucially, do not mix this waste stream with incompatible chemicals. Aldehydes are incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing can cause vigorous, exothermic reactions.

Step 2: Container Selection and Management
  • Choose a container that is in good condition, leak-proof, and chemically compatible. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must have a secure, screw-top lid. Keep the container closed at all times except when adding waste.[10] This prevents the release of vapors and protects against spills.

  • For liquid waste, use a secondary containment bin to mitigate the impact of any potential leaks.

Step 3: Waste Labeling

Accurate labeling is a legal requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.

Your label must include:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde" and its CAS number "7134-08-9" .

  • An accurate list of all other chemical constituents in the container, with percentages.

  • The appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory staff.

  • Store the waste container in a cool, dry, and well-ventilated location.

  • Ensure it is segregated from incompatible materials.

  • Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[10]

Step 5: Scheduling Final Disposal
  • Once the waste container is 90% full or has been accumulating for 150 days, schedule a pickup.[9]

  • Contact your institution's EHS department or the designated hazardous waste management contractor.

  • Do not transport hazardous waste yourself. Trained professionals must handle the collection and transport.[9]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure: Restrict access to the spill area.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your EHS emergency line immediately.

  • Cleanup (for minor spills):

    • Wear full PPE.

    • Absorb liquid spills with an inert material like vermiculite or sand.

    • For solid spills, carefully sweep the material to avoid creating dust.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Disposal start Start: Generate Waste Containing 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste (Solid vs. Liquid) fume_hood->segregate container Step 4: Use Compatible, Sealed Hazardous Waste Container segregate->container labeling Step 5: Affix Completed Hazardous Waste Label container->labeling storage Step 6: Store in Designated Satellite Accumulation Area (SAA) labeling->storage check_full Container >90% Full OR >150 Days? storage->check_full check_full->storage No contact_ehs Step 7: Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Transferred to Authorized Personnel contact_ehs->end

Caption: Disposal workflow for 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde.

References

  • Safety & Risk Services, University of Alberta. In-Laboratory Treatment of Chemical Waste. [Link]

  • Aldex. Aldehyde Disposal Made Easy. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Aries Chemical. Safety Data Sheet: Aries 0573. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Florida Department of Environmental Protection. Frequently-used federal hazardous waste codes. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Southwestern University. Hazardous Waste Determination Guide. [Link]

Sources

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